Technical Documentation Center

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate
  • CAS: 1369342-39-1

Core Science & Biosynthesis

Foundational

A Guide to the Structural Elucidation of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate

Introduction: The Significance of 3D Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic profiles is relentless. A sign...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3D Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic profiles is relentless. A significant shift away from traditional "flat" aromatic systems has led to the ascendancy of three-dimensional (3D) scaffolds. Among these, azaspirocyclic compounds have emerged as a particularly compelling class.[1] Their inherent structural rigidity and precise spatial arrangement of substituents provide a unique platform for interacting with complex biological targets. The incorporation of an sp³-rich framework, such as the 6-azaspiro[3.5]nonane core, is strongly correlated with improved clinical success, often leading to better solubility, enhanced metabolic stability, and reduced off-target toxicity.[1]

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of a key exemplar, tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate . We will move beyond a simple recitation of data to explain the causality behind the analytical choices, demonstrating a self-validating workflow essential for researchers in drug development.

The Target Structure: A Visual Hypothesis

Before commencing any analytical work, it is crucial to establish the hypothetical structure based on the compound's nomenclature. The name "tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate" defines a precise connectivity. The core is a spirocycle joining a cyclobutane ring (4 carbons) and a piperidine ring (5 carbons and 1 nitrogen), sharing a single spiro-carbon. The IUPAC numbering begins in the smaller ring. The nitrogen atom occupies position 6, and the tert-butyl carbamate functional group is attached to the carbon at position 9.

Caption: Hypothetical structure of the target molecule.

Foundational Analysis: Mass Spectrometry

The initial and most fundamental step in characterizing any new compound is to confirm its molecular weight and deduce its elemental formula.[2] High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the method of choice for this purpose.

Experimental Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. HRMS provides a highly accurate mass measurement (typically to four decimal places), which enables the unambiguous determination of the elemental formula by matching the observed mass to a single possible combination of atoms.

Expected Data: The molecular formula for tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate is C₁₃H₂₄N₂O₂. The expected monoisotopic mass and common adducts are summarized below.

Adduct IonFormulaCalculated m/z
[M+H]⁺ C₁₃H₂₅N₂O₂⁺241.1911
[M+Na]⁺ C₁₃H₂₄N₂O₂Na⁺263.1730
[M+K]⁺ C₁₃H₂₄N₂O₂K⁺279.1469

Table 1: Predicted high-resolution mass spectrometry data for the target compound. Data derived from isomers.[3][4]

The observation of an ion at m/z 241.1911 would provide strong evidence for the assigned molecular formula, forming the first pillar of our structural proof.

Functional Group Confirmation: Infrared (IR) Spectroscopy

With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups: the secondary amine in the piperidine ring and the carbamate moiety. Fourier-Transform Infrared (IR) Spectroscopy is a rapid and definitive technique for this purpose.[2][5]

Experimental Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific bond vibrations. Each functional group has a characteristic set of absorption frequencies, acting as a molecular fingerprint. For our target molecule, the N-H and C=O bonds of the carbamate are particularly diagnostic.

Expected Data: The IR spectrum will provide clear evidence for the carbamate and amine functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 cm⁻¹N-H StretchSecondary Amine (piperidine) & Carbamate N-H
2850-2980 cm⁻¹C-H StretchAliphatic (sp³ C-H)
~1700 cm⁻¹C=O StretchCarbamate Carbonyl
~1520 cm⁻¹N-H BendCarbamate N-H
~1250 cm⁻¹ & ~1160 cm⁻¹C-O StretchCarbamate O-C(O)-N

Table 2: Characteristic IR absorption frequencies for the target molecule.[6][7][8]

The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a crucial, high-confidence indicator of the carbamate group.[9]

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.[10][11] For a molecule with the complexity of an azaspirocycle, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for an unambiguous assignment.

Analytical Strategy: The molecule possesses a plane of symmetry passing through the N6, C4 (spiro), and C9 atoms, assuming a stable chair conformation for the piperidine ring. This symmetry simplifies the spectra, as chemically equivalent nuclei will produce a single signal. We will analyze the spectra by predicting the number of unique signals, their chemical shifts (δ), their splitting patterns (multiplicity), and their relative integrations (for ¹H NMR).

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum maps the environment of each unique proton.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
-C(CH₃)₃ ~1.45Singlet (s)9HNine equivalent protons of the tert-butyl group.
H1, H3 1.60 - 1.80Multiplet (m)4HProtons on the cyclobutane ring, equivalent by symmetry.
H2 1.80 - 2.00Multiplet (m)2HProtons on the cyclobutane ring.
H5, H7 2.60 - 2.80Multiplet (m)4HProtons adjacent to the piperidine nitrogen (N6).
H8 1.50 - 1.70Multiplet (m)2HProtons on the piperidine ring.
H9 3.60 - 3.80Multiplet (m)1HProton on the carbon bearing the carbamate group.
N6-H 1.90 - 2.50Broad Singlet (br s)1HSecondary amine proton, often broad and may exchange.
N-H (carbamate) 4.50 - 5.00Doublet (d) or br s1HCarbamate proton, coupling to H9 may be observed.

Table 3: Predicted ¹H NMR data. Chemical shifts are estimates based on similar structures.[12][13][14]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Carbon(s)Predicted δ (ppm)Rationale
-C(CH₃)₃ ~28.5tert-Butyl methyl carbons.
C2 ~30-35Cyclobutane carbon.
C1, C3 ~35-40Cyclobutane carbons, equivalent by symmetry.
C8 ~40-45Piperidine carbon.
C4 (Spiro) ~45-50Quaternary spiro-carbon, a key diagnostic signal.
C5, C7 ~50-55Carbons adjacent to the piperidine nitrogen.
C9 ~55-60Carbon bearing the carbamate group.
-C(CH₃)₃ ~79.5Quaternary carbon of the tert-butyl group.[12]
C=O ~155.5Carbamate carbonyl carbon.[12]

Table 4: Predicted ¹³C NMR data based on symmetry and known values for similar functionalities.

2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR experiments build the final picture by showing connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). We would expect to see correlations tracing the path around the piperidine ring (H5-H7-H8-H9) and the cyclobutane ring (H1-H2-H3), confirming the ring structures.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon signal it is attached to. This provides definitive proof of which protons are on which carbons, resolving any ambiguity from overlapping 1D signals. For example, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~57 ppm, confirming the C9-H9 assignment.

The Self-Validating Workflow: An Integrated Approach

G cluster_0 cluster_1 cluster_2 cluster_3 A Target Compound (tert-butyl N-(6-azaspiro [3.5]nonan-9-yl)carbamate) B Mass Spectrometry (HRMS) A->B C Infrared Spectroscopy (FT-IR) A->C D NMR Spectroscopy (¹H, ¹³C, 2D) A->D B_out Confirms Molecular Formula C₁₃H₂₄N₂O₂ B->B_out C_out Confirms Functional Groups (N-H, C=O, C-O) C->C_out D_out Defines Atomic Connectivity & Chemical Environment D->D_out E Unambiguous Structure Elucidation B_out->E C_out->E D_out->E

Caption: Integrated workflow for structure elucidation.

This workflow is trustworthy because an incorrect structure would fail at multiple checkpoints. For instance, an isomer might have the same molecular formula (passing MS) but would exhibit a completely different set of signals and connectivities in its NMR spectra.

Exemplary Protocol: Synthesis of the Target Compound

A common and reliable method for installing a tert-butoxycarbonyl (Boc) protecting group onto an amine is via reaction with di-tert-butyl dicarbonate.[12][15]

Objective: To synthesize tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate from its corresponding amine precursor.

Materials:

  • 9-amino-6-azaspiro[3.5]nonane (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 9-amino-6-azaspiro[3.5]nonane (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.5 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 mmol) in DCM (2 mL) dropwise to the stirred reaction mixture over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate.

Conclusion

The structural elucidation of complex molecules like tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate demands a rigorous, multi-faceted analytical approach. By systematically integrating data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, researchers can achieve an unambiguous and self-validating structural assignment. This foundational characterization is a non-negotiable prerequisite for the advancement of such promising spirocyclic scaffolds in the drug discovery pipeline, ensuring that all subsequent biological and pharmacokinetic data is built upon a bedrock of confirmed molecular identity.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Nyquist, R. A. (1984).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Initial Characterization of Novel Spiro Compounds: A Technical Guide. Benchchem.
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr Journals.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. PMC.
  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PMC.
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tom
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbam
  • Supporting Information for "Glycerol as a biodegradable and reusable solvent for a highly efficient and clean N-Boc protection of amines". Rsc.org.
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes.
  • Tert-butyl (2-amino-6-oxaspiro[3.5]Nonan-9-yl)
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • 2,6-Diazaspiro[3.
  • tert-Butyl 2-oxo-6-azaspiro[3.
  • Tert-butyl n-{6-azaspiro[3.
  • tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate(1359704-84-9) 1H NMR spectrum. ChemicalBook.
  • Tert-butyl n-{6-azaspiro[3.
  • tert-Butyl (7-azaspiro[3.5]nonan-2-yl)
  • tert-Butyl (R)-(6-azaspiro[3.4]octan-8-yl)
  • tert-Butyl (6-azaspiro[3.5]nonan-2-yl)
  • Tert-butyl N-(tert-butoxy)carbamate - 13C NMR Chemical Shifts. SpectraBase.
  • Tert-butyl ((6-azaspiro[3.5]Nonan-2-yl)methyl)
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. PMC.
  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • tert-Butyl carbam
  • tert-butyl N-{3-azaspiro[5.
  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

Sources

Exploratory

Comprehensive Technical Guide: tert-Butyl N-(6-azaspirononan-9-yl)carbamate in Modern Drug Discovery

Comprehensive Technical Guide: tert-Butyl N-(6-azaspiro[1]nonan-9-yl)carbamate in Modern Drug Discovery Executive Summary: The "Escape from Flatland" Paradigm The relentless pursuit of high-quality clinical candidates ha...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: tert-Butyl N-(6-azaspiro[1]nonan-9-yl)carbamate in Modern Drug Discovery

Executive Summary: The "Escape from Flatland" Paradigm

The relentless pursuit of high-quality clinical candidates has driven medicinal chemistry away from overly planar, sp2-hybridized molecules toward structurally complex, sp3-rich architectures[1]. This paradigm shift, famously termed "escaping flatland," addresses critical attrition factors in drug development, notably poor aqueous solubility and off-target toxicity[1]. Within this context, spirocyclic diamines have emerged as privileged scaffolds[2].

This technical guide provides an in-depth analysis of tert-butyl N-(6-azaspiro[3]nonan-9-yl)carbamate (CAS: 1369342-39-1) [4]. As a Senior Application Scientist, I will deconstruct how this highly versatile building block is engineered to impart three-dimensionality, metabolic stability, and precise vectorization in modern drug discovery workflows.

Physicochemical & Structural Profiling

The architecture of CAS 1369342-39-1 consists of a spiro[3]nonane core featuring a secondary amine at position 6 and a Boc-protected primary amine at position 9. The spiro-fusion between the cyclobutane and piperidine-analogous rings forces a highly orthogonal geometry.

Causality of Structural Design : This structural rigidity minimizes the entropic penalty upon binding to a target protein. Furthermore, the exceptionally high fraction of sp3-hybridized carbons (Fsp3 = 0.92) disrupts intermolecular π−π stacking, fundamentally enhancing the kinetic solubility of the resulting drug candidates[1].

Table 1: Physicochemical and Structural Parameters of CAS 1369342-39-1

ParameterValuePharmacological Implication
CAS Registry Number 1369342-39-1Unique chemical identifier for procurement[4].
Molecular Formula C₁₃H₂₄N₂O₂Defines the atomic composition and mass.
Molecular Weight 240.35 g/mol Low molecular weight allows for downstream lead elaboration.
Fsp3 Fraction 0.92 (12/13 carbons)High 3D character; correlates with clinical success and solubility.
Hydrogen Bond Donors 2Facilitates target engagement via the carbamate and secondary amine.
Hydrogen Bond Acceptors 3Enhances aqueous solvation and kinase hinge-binding potential.
Topological Polar Surface Area 50.36 ŲOptimal for membrane permeability and potential BBB penetration.

Workflow Integration: Scaffold Hopping & Optimization

The integration of a spirocyclic building block into a planar lead compound requires a meticulously designed synthetic workflow. The logical relationship between structural diversification, catalytic coupling, and downstream validation is visualized below.

G A 1. Lead Identification (Planar Aromatic Core) B 2. Scaffold Hopping (CAS 1369342-39-1) A->B Add sp3 Character C 3. Buchwald-Hartwig (Pd-Catalyzed C-N Coupling) B->C Secondary Amine Source D 4. Boc Deprotection (TFA / DCM) C->D Coupled Intermediate E 5. ADME Profiling (Solubility & Stability) D->E Free Primary Amine F 6. Clinical Candidate (3D Architecture) E->F In Vitro Validation

Figure 1: Lead optimization workflow integrating CAS 1369342-39-1 into a 3D drug candidate.

Synthetic Methodologies & Self-Validating Protocols

To effectively utilize this building block, the chemical protocols must be robust, scalable, and self-validating. The following methodologies detail the incorporation of the spirocycle into an aryl halide lead core.

Palladium-Catalyzed Buchwald-Hartwig Amination

Buchwald-Hartwig amination is a staple for C-N bond formation[5]. Coupling the sterically hindered secondary amine of the spiro[3]nonane core requires specific catalytic conditions.

Causality & Design :

  • Ligand Choice (RuPhos) : RuPhos is specifically selected for coupling secondary spirocyclic amines. Its electron-rich biaryl phosphine structure accelerates oxidative addition, while its large steric profile prevents deleterious β -hydride elimination—a common failure mode in sp3-rich amine couplings[5].

  • Base Selection (NaOtBu) : Sodium tert-butoxide provides the precise pKa required to deprotonate the amine upon coordination to the Pd center, driving reductive elimination.

  • Atmosphere : Thorough degassing is critical to prevent the premature oxidation of the active Pd(0) species to inactive Pd(II) complexes.

Step-by-Step Execution :

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the target Aryl Bromide (1.0 equiv), tert-butyl N-(6-azaspiro[3]nonan-9-yl)carbamate (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.10 equiv), and NaOtBu (1.5 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene to achieve a 0.2 M concentration relative to the aryl bromide.

  • Thermal Activation : Seal the flask, remove it from the glovebox, and heat to 90 °C in an oil bath for 12 hours.

  • Workup : Cool to room temperature, quench with deionized water, and extract with EtOAc (3x). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Validation Checkpoint : The reaction must be monitored via LC-MS at the 4-hour mark. The disappearance of the aryl bromide starting material and the emergence of the[M+H]⁺ peak corresponding to the coupled intermediate validates catalytic turnover. A parallel control omitting Pd₂(dba)₃ must show zero product formation, confirming that the C-N bond is strictly metal-mediated and not a background SNAr artifact.

Global Deprotection and Salt Formation

Removal of the Boc group is required to reveal the primary amine at position 9 for subsequent functionalization (e.g., PROTAC linker attachment) or direct target binding.

Causality & Design :

  • Acid Choice : Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a clean, rapid cleavage of the tert-butyl carbamate without inducing ring-opening of the highly strained spiro[3]nonane core.

Step-by-Step Execution :

  • Dissolve the purified coupled intermediate in anhydrous DCM (0.1 M).

  • Cool the reaction vessel to 0 °C and add TFA dropwise to achieve a 20% v/v final concentration.

  • Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

  • Concentrate under reduced pressure. Perform a co-evaporation with toluene (3x) to remove residual TFA azeotropically, yielding the TFA salt of the active spirocyclic amine.

Validation Checkpoint : Post-concentration, the crude salt must be analyzed via ¹H NMR (in DMSO-d₆). The complete disappearance of the intense 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group) acts as an internal, self-validating proof of quantitative deprotection.

In Vitro ADME Profiling: Validating the 3D Advantage

The ultimate justification for incorporating the spiro[3]nonane architecture is the enhancement of pharmacokinetic properties[2]. Once synthesized, the candidate must pass two critical self-validating assays:

  • Kinetic Solubility (Nephelometry) : By disrupting the planarity of the lead compound, the spirocycle lowers the crystal lattice energy. The compound is titrated in PBS (pH 7.4); the absence of light scattering (turbidity) at high concentrations validates the "escape from flatland" solubility hypothesis.

  • Microsomal Stability (HLM/RLM) : The absence of easily abstractable benzylic protons and the steric encumbrance around the spirocyclic amine protect the molecule from rapid cytochrome P450-mediated N-dealkylation, validating its metabolic robustness.

References

  • Title : Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character Source : ACS Medicinal Chemistry Letters URL : [Link]

  • Title : The use of spirocyclic scaffolds in drug discovery Source : Bioorganic & Medicinal Chemistry Letters URL : [Link]

  • Title : The Buchwald–Hartwig Amination After 25 Years Source : Angewandte Chemie International Edition URL : [Link]

Sources

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate in Advanced Drug Discovery

Executive Summary & Structural Significance In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining strategy for improving clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining strategy for improving clinical success rates. Spirocycles, such as the 6-azaspiro[3.5]nonane system, offer enhanced topological complexity, improved aqueous solubility, and favorable metabolic stability compared to their flat counterparts.

This technical guide provides an in-depth analysis of tert-Butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate (CAS: 1369342-39-1), a highly versatile bifunctional building block[1]. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-level execution, ensuring that your synthetic workflows are both robust and reproducible.

Physicochemical Characteristics

Understanding the baseline physical and chemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core quantitative metrics of the compound[1],[2].

PropertyValue / Specification
Chemical Name tert-Butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate
CAS Registry Number 1369342-39-1
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Purity ≥98.0% (HPLC)
Appearance White to off-white solid
Storage Conditions 2-8 °C, protect from moisture and light
Solubility Soluble in DCM, EtOAc, MeOH, and DMSO; Poorly soluble in H2O

Structural Causality and Reactivity Profile

The architectural brilliance of this molecule lies in its two distinct nitrogen centers, which offer orthogonal reactivity :

  • The Secondary Amine (6-position): Located within the spiro ring, this nitrogen is highly nucleophilic and sterically accessible. It serves as the primary site for initial functionalization (e.g., alkylation, acylation, or reductive amination).

  • The Primary Amine (9-position): Masked as a tert-butyl carbamate (Boc group). The Boc group provides steric bulk and electronic deactivation, completely protecting the 9-position from unwanted side reactions during the functionalization of the 6-position. The causality of its cleavage relies on its acid-labile nature; under anhydrous acidic conditions, protonation of the carbamate oxygen initiates the release of isobutylene gas and carbon dioxide, driving the reaction to completion via Le Chatelier's principle.

Target Engagement and Biological Applications

Spirocyclic amines are frequently employed as bioisosteres to optimize the pharmacokinetic profiles of lead compounds. A prominent example of this scaffold's utility is found in the development of ubiquitin-specific protease 19 (USP19) inhibitors [3].

USP19 is a critical negative regulator of the type I interferon (IFN) signaling pathway. It acts in a Beclin-1-dependent manner to block the interaction between RIG-I and MAVS. By incorporating the 6-azaspiro[3.5]nonane scaffold into inhibitor designs, researchers successfully target USP19, thereby stabilizing RIG-I/MAVS interactions and promoting robust antiviral immunity[3].

USP19_Pathway Spiro Spirocyclic Inhibitor (Target Compound) USP19 USP19 Protease Spiro->USP19 Inhibits Beclin1 Beclin-1 USP19->Beclin1 Stabilizes/Activates RIG_MAVS RIG-I / MAVS Complex Beclin1->RIG_MAVS Blocks Interaction IFN Type I IFN Signaling (Antiviral Immunity) RIG_MAVS->IFN Triggers

Fig 1: Mechanism of spirocyclic derivatives in USP19-mediated Type I IFN antiviral signaling.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a built-in verification mechanism to confirm success before proceeding.

Protocol A: Orthogonal N-Acylation of the 6-Aza Position

Objective: Form an amide bond at the secondary amine while leaving the Boc group intact.

  • Step 1 (Activation): Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Causality: HATU ensures rapid activation of the carboxylic acid to an active ester, minimizing the risk of substrate epimerization.

  • Step 2 (Coupling): Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by tert-Butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate (1.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the 6-aza secondary amine, driving the nucleophilic attack on the activated ester.

  • Step 3 (Self-Validation): Monitor the reaction via LC-MS. Validation Checkpoint: The disappearance of the starting material mass (m/z 241.1[M+H]+) and the appearance of the product mass confirm successful conversion. If the product mass is absent, the coupling reagent may have degraded due to moisture, prompting immediate reagent verification.

  • Step 4 (Workup): Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine to remove DMF, dry over Na2SO4, and concentrate.

Protocol B: Self-Validating Boc Deprotection

Objective: Cleave the Boc group to expose the primary amine at the 9-position for subsequent functionalization.

  • Step 1 (Cleavage): Dissolve the functionalized intermediate from Protocol A in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio.

  • Step 2 (Reaction Dynamics): Stir at room temperature for 2 hours. Causality: TFA provides the necessary protons to cleave the tert-butyl ester. The evolution of isobutylene gas and CO2 drives the reaction forward irreversibly.

  • Step 3 (Self-Validation): Monitor via reverse-phase HPLC and Mass Spectrometry. Validation Checkpoint: The formation of the free primary amine will drastically shift the retention time to an earlier (more polar) elution. Mass spectrometry must show a characteristic loss of 100 Da (loss of the entire Boc group).

  • Step 4 (Workup): Evaporate the volatiles under reduced pressure. Neutralize the resulting TFA salt using a basic ion-exchange resin (e.g., Amberlyst A21) or by washing with 1M NaOH during extraction to yield the free base.

Synthesis_Workflow Start tert-Butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate (Starting Material) Step1 Step 1: N-Functionalization Reaction at 6-aza position (Acylation/Alkylation) Start->Step1 R-X, Base Step2 Step 2: Boc Deprotection TFA or HCl in Dioxane (Exposes 9-amino group) Step1->Step2 Acid Cleavage Step3 Step 3: Secondary Coupling Amide bond formation or Reductive Amination Step2->Step3 R'-COOH, HATU Product Bifunctionalized Spirocycle (Drug Candidate) Step3->Product Purification

Fig 2: Orthogonal functionalization workflow for the 6-azaspiro[3.5]nonane scaffold.

References

  • Google Patents. WO2018020242A1 - Pharmaceutical compounds (Inhibitors of USP19). Retrieved from:[3]

Sources

Exploratory

Engineering 3D Chemical Space: A Technical Whitepaper on Tert-butyl N-(6-azaspirononan-9-yl)carbamate

Engineering 3D Chemical Space: A Technical Whitepaper on Tert-butyl N-(6-azaspiro[1]nonan-9-yl)carbamate Executive Summary: Escaping Flatland in Drug Discovery In contemporary medicinal chemistry, the over-reliance on pl...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering 3D Chemical Space: A Technical Whitepaper on Tert-butyl N-(6-azaspiro[1]nonan-9-yl)carbamate

Executive Summary: Escaping Flatland in Drug Discovery

In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has historically led to drug candidates with poor aqueous solubility, high attrition rates, and suboptimal pharmacokinetic profiles. The paradigm shift known as "Escaping Flatland" emphasizes the integration of 3D, sp3-rich architectures to improve ligand efficiency and metabolic stability[1].

Tert-butyl N-(6-azaspiro[2]nonan-9-yl)carbamate (CAS: 1369342-39-1) represents a premier bifunctional building block in this domain. Featuring a rigid spirocyclic core, this molecule provides distinct spatial vectorization and orthogonal reactivity. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with an authoritative guide on the physicochemical properties, structural logic, and validated synthetic protocols required to successfully integrate this spirocycle into advanced therapeutic modalities, such as targeted protein degraders (PROTACs) and molecular glues[3].

Physicochemical Profiling & Structural Logic

The utility of a chemical building block is dictated by its physicochemical baseline. Tert-butyl N-(6-azaspiro[2]nonan-9-yl)carbamate is engineered to maintain a low molecular weight while maximizing 3D character.

Quantitative Data Summary
PropertyValue
Chemical Name Tert-butyl N-(6-azaspiro[2]nonan-9-yl)carbamate
CAS Registry Number 1369342-39-1
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
MDL Number MFCD22034547
Core Scaffold 6-azaspiro[2]nonane
Fraction sp3 (Fsp3) 0.92 (12 out of 13 carbons are sp3 hybridized)

Data supported by commercial chemical registries and structural analysis[4],[5].

Mechanistic Rationale of the Scaffold

The architecture of this molecule consists of a 4-membered ring and a 6-membered piperidine-like ring fused at a single quaternary spiro carbon (C5 in standard nomenclature).

  • The 6-Aza Position: Contains a free secondary amine, making it an immediate nucleophile for SNAr reactions, Buchwald-Hartwig cross-couplings, or amidation.

  • The 9-Amino Position: Protected by a tert-butyloxycarbonyl (Boc) group.

  • Causality in Design: This specific arrangement allows for orthogonal functionalization . A chemist can selectively elaborate the 6-aza position to build a primary pharmacophore without interfering with the 9-position. Once the primary vector is established, the Boc group is cleaved, revealing a primary amine ready for further vectorization.

Workflow Visualization: Scaffold Integration

To conceptualize the integration of this building block into a drug discovery pipeline, the following logical workflow dictates the standard operational procedure.

G N1 Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate Protected Scaffold N2 6-Aza Functionalization (e.g., SNAr, Buchwald-Hartwig) N1->N2 Step 1: Orthogonal Coupling N3 Acidic Boc Cleavage (TFA / DCM / TIPS) N2->N3 Step 2: Deprotection N4 Free 9-Amino Intermediate (Validated via LC-MS m/z 141.2) N3->N4 Step 3: Scavenging & Workup N5 Target Drug Candidate (High Fsp3 Fraction) N4->N5 Step 4: Final Vectorization

Figure 1: Orthogonal functionalization workflow for the 6-azaspiro[2]nonane scaffold.

Experimental Methodology: Self-Validating Boc Deprotection Protocol

To ensure absolute reproducibility and scientific integrity, the following protocol describes the optimal method for removing the Boc protecting group from the 9-amino position after the 6-aza position has been functionalized. This protocol is designed as a self-validating system , incorporating built-in analytical checkpoints to guarantee success.

Step-by-Step Protocol

Step 1: Reaction Preparation and Solvation

  • Action: Dissolve the functionalized Tert-butyl N-(6-azaspiro[2]nonan-9-yl)carbamate intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0°C under an inert nitrogen atmosphere.

  • Causality: DCM is selected because it provides optimal solvation for the lipophilic protected spirocycle while remaining entirely inert to the highly acidic conditions that will follow. Cooling to 0°C controls the exothermic nature of the initial acid addition, preventing thermal degradation of sensitive downstream pharmacophores.

Step 2: Acidic Cleavage Initiation

  • Action: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio with DCM. Immediately follow with the addition of Triisopropylsilane (TIPS) (2.0 eq). Stir the reaction, allowing it to slowly warm to room temperature over 2 hours.

  • Causality: TFA aggressively protonates the carbamate oxygen, driving the elimination of isobutylene gas and carbon dioxide to reveal the free amine. The addition of TIPS is a critical mechanistic safeguard; it acts as a highly efficient carbocation scavenger. Without TIPS, the generated tert-butyl cations can re-alkylate the newly freed primary amine or electron-rich aromatic rings elsewhere on the molecule, destroying the yield.

Step 3: Concentration and Salt Exchange

  • Action: Evaporate the volatiles under reduced pressure. Resuspend the resulting crude oil in a minimal amount of methanol, add 4.0 M HCl in dioxane (3.0 eq), and concentrate again. Repeat this exchange process twice.

  • Causality: The initial cleavage leaves the product as a TFA salt. TFA salts are notoriously hygroscopic and can heavily interfere with downstream biological assays and coupling kinetics. Forcing a salt exchange to the hydrochloride (HCl) salt ensures predictable basicity, superior crystalline properties, and reliable solubility.

Step 4: Built-in Analytical Validation (Self-Validation)

  • Action: Before proceeding to any subsequent coupling, the material must pass a dual-validation check.

    • LC-MS Analysis: Inject a 1 mg/mL sample. The reaction is only validated if the precursor mass (e.g., m/z 241.3 [M+H]+ for the unfunctionalized core) is completely absent, and the deprotected mass (m/z 141.2 [M+H]+) is the dominant peak.

    • TLC Ninhydrin Stain: Spot the product on a silica plate, heat with Ninhydrin stain. A deep purple/blue spot must appear.

  • Causality: The loss of exactly 100 Da (isobutylene + CO2) in the mass spectrometer provides definitive proof of Boc removal. The Ninhydrin stain chemically reacts with the free primary amine to form Ruhemann's purple, providing an orthogonal, visual confirmation that the nucleophile is active and ready for the next synthetic step.

Applications in Targeted Protein Degradation

The 6-azaspiro[2]nonane core is not merely a structural novelty; it is actively deployed in cutting-edge therapeutic design. For instance, recent patent literature highlights the use of 6-azaspiro[2]nonane derivatives in the synthesis of glutarimide-containing pan-KRAS-mutant degrader compounds[3].

In the development of PROTACs, the linker connecting the target-binding ligand to the E3 ligase ligand must possess specific rigidity to avoid the entropic penalty associated with forming a ternary complex. By utilizing Tert-butyl N-(6-azaspiro[2]nonan-9-yl)carbamate, medicinal chemists can construct linkers that restrict the conformational degrees of freedom while maintaining high aqueous solubility (due to the high Fsp3 fraction), thereby optimizing the thermodynamics of protein degradation[1],[3].

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:[Link]

  • US12110291B2 - Glutarimide-containing pan-KRAS-mutant degrader compounds and uses thereof Source: Google Patents URL
  • Building Blocks Catalogue September 2018 Source: Namiki Shoji Co., Ltd. URL:[Link]

Sources

Foundational

The Role of Spirocyclic Scaffolds in Modern Medicinal Chemistry: Escaping Flatland

Executive Summary For decades, medicinal chemistry was dominated by flat, sp2 -hybridized aromatic rings. While synthetically accessible, these planar molecules often suffer from poor physicochemical properties, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry was dominated by flat, sp2 -hybridized aromatic rings. While synthetically accessible, these planar molecules often suffer from poor physicochemical properties, including low aqueous solubility, high lipophilicity, and off-target promiscuity due to non-specific π−π stacking. The paradigm shift toward "escaping flatland"—increasing the fraction of sp3 -hybridized carbons ( Fsp3 )—has positioned spirocyclic scaffolds as privileged architectures in modern drug discovery.

This technical guide explores the causality behind the physicochemical benefits of spirocycles, examines their authoritative application in oncology (specifically spirooxindoles), and provides a field-proven, self-validating protocol for their synthesis using advanced photoredox catalysis.

The Physicochemical Imperative: Why Spirocycles?

The Thermodynamic Logic of Bioisosteric Replacement

A spirocycle consists of two rings joined by a single quaternary carbon atom, creating a rigid, highly predictable three-dimensional vectorization of substituents. In drug design, spirocyclic scaffolds (such as spiro[3.3]heptanes) are frequently deployed as bioisosteres for flat aromatic rings or flexible saturated heterocycles like piperidines and piperazines[1].

The causality behind their superior performance lies in thermodynamics and crystal lattice energy. Flat aromatic rings tend to pack tightly in solid states, requiring high solvation energy to dissolve. By introducing a rigid, orthogonal 3D twist, spirocycles disrupt crystal packing. Counterintuitively, adding a carbon atom to transition from a planar ring to a spirocycle often lowers the partition coefficient (LogP/LogD) and dramatically increases aqueous solubility[2]. This is driven by the alteration of the molecule's dipole moment and the increased basicity of associated heteroatoms, which enhances hydrogen bonding with water.

Quantitative Comparison: Flat vs. Spirocyclic Cores

The table below summarizes the physicochemical impact of replacing a flat 1,3-bicyclopentane core with a 1,4-spiro[3.3]heptane bioisostere in the context of a p38 Kinase Inhibitor program[3].

Bioisosteric CoreStructural FeatureCalculated LogP (cLogP)Aqueous Solubility (pH 7.4)
1,3-Bicyclopentane Planar/Flat Analog2.244 µM
1,4-Spiro[3.3]heptane 3D Spiro Analog1.95174 µM

Data Interpretation: The spirocyclic replacement resulted in a >40-fold increase in aqueous solubility and a reduction in lipophilicity, while maintaining equivalent cell permeability. This directly translates to improved oral bioavailability and reduced metabolic clearance in in vivo models[4].

Privileged Architectures in Oncology: The Spirooxindole Class

Spirocyclic scaffolds are not merely structural spacers; they can act as primary pharmacophores. The spirooxindole core is a prime example, demonstrating exceptional efficacy in disrupting difficult protein-protein interactions (PPIs)[5].

Targeting the MDM2-p53 Interaction

The tumor suppressor protein p53 is negatively regulated by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the rapid proteasomal degradation of wild-type p53. The interaction interface is a deep, hydrophobic cleft on MDM2, into which three key p53 residues (Phe19, Trp23, and Leu26) insert.

Linear or flexible inhibitors suffer a massive entropic penalty upon binding to this cleft. Spirooxindoles, however, project their substituents in a pre-organized, tetrahedral geometry that perfectly mimics the native p53 α -helix.

Case Study: SAR405838 (MI-77301)

SAR405838 is a highly optimized spirooxindole-pyrrolidine antagonist that advanced into Phase I clinical trials. It binds to MDM2 with an astonishing affinity ( Ki​=0.88 nM)[6]. The spiro-quaternary center allows the oxindole core to mimic the Trp23 residue of p53, while the attached functional groups precisely occupy the Phe19 and Leu26 pockets. This binding induces the accumulation of p53, triggering robust transcriptional upregulation of PUMA (p53 upregulated modulator of apoptosis), ultimately leading to complete and durable tumor regression in xenograft models[6].

G MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Leads to PUMA PUMA Upregulation p53->PUMA Transcribes SAR405838 SAR405838 (Spirooxindole) SAR405838->MDM2 Inhibits (Ki=0.88 nM) SAR405838->p53 Rescues Apoptosis Apoptosis PUMA->Apoptosis Induces

Caption: MDM2-p53 signaling pathway and its targeted inhibition by the spirooxindole SAR405838.

Advanced Synthetic Methodologies: Photoredox-Driven Spirocyclization

Historically, synthesizing the sterically hindered quaternary carbon of a spirocycle required harsh thermal conditions or highly reactive, toxic reagents. Modern medicinal chemistry relies on visible-light photoredox catalysis combined with strain-release strategies to construct these complex architectures under mild, ambient conditions[7].

The Mechanistic Rationale of Strain-Release

Bicyclobutanes (BCBs) possess approximately 65 kcal/mol of ring strain. By utilizing a photoredox catalyst to generate a radical species (e.g., a sulfonyl radical), the radical can attack the central C-C σ -bond of the BCB. The thermodynamic driving force of releasing this immense ring strain propels the reaction forward, facilitating a rapid intramolecular cyclization to form a spirocyclobutyl oxindole[7].

G Light Blue LED (Visible Light) PC Photocatalyst (Ground State) Light->PC Excitation PC_star Excited State Catalyst PC->PC_star Radical Sulfonyl Radical Generation PC_star->Radical Single-Electron Transfer Addition Strain-Release Addition to BCB Radical->Addition Radical Attack Cyclization Intramolecular Spirocyclization Addition->Cyclization Ring Opening Cyclization->PC Catalyst Regeneration Product Spirocyclobutyl Oxindole Cyclization->Product Oxidation & Deprotonation

Caption: Visible-light photoredox catalytic cycle for the strain-release synthesis of spirocyclobutyl oxindoles.

Experimental Protocol: Synthesis of Functionalized Spirocyclobutyl Oxindoles

This self-validating protocol outlines the synthesis of a spirocyclobutyl oxindole via photoredox catalysis, ensuring high fidelity and reproducibility.

Materials Required:

  • Bicyclobutane (BCB) amide precursor (0.2 mmol)

  • 4-Fluorobenzenesulfonyl chloride (0.4 mmol, radical precursor)

  • Photocatalyst: 4-CzIPN or Ir(ppy) 3​ (2 mol%)

  • Base: K 2​ HPO 4​ (0.4 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN, 2.0 mL)

  • Equipment: 45W Blue LED photoreactor, Schlenk tube.

Step-by-Step Methodology:

  • Reagent Assembly & Degassing (Critical Step): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the BCB amide, 4-fluorobenzenesulfonyl chloride, photocatalyst, and K 2​ HPO 4​ . Add 2.0 mL of anhydrous MeCN.

    • Causality: The mixture must be degassed via three "freeze-pump-thaw" cycles or sparged with Argon for 15 minutes. Molecular oxygen is a potent triplet quencher and will rapidly deactivate the excited state of the photocatalyst (Ir(III)), halting the single-electron transfer (SET) process.

  • Irradiation & Reaction: Seal the tube under an Argon atmosphere. Place the vessel in a photoreactor equipped with 45W Blue LEDs (approx. 450 nm wavelength). Stir the mixture at room temperature for 12–18 hours.

    • Causality: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the photocatalyst, ensuring efficient excitation without inducing non-specific UV-mediated degradation of the organic substrates.

  • In-Process Monitoring (Self-Validation): At 12 hours, extract a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via UPLC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the BCB amide mass.

  • Quenching & Extraction: Turn off the light source. Dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO 3​ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification & Analytical Validation: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient). Validate the isolated spirocyclobutyl oxindole using 1 H NMR, 13 C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the highly shielded BCB proton signals (typically around 1.0–2.5 ppm) and the emergence of spiro-cyclobutyl multiplets confirm the structural rearrangement.

Conclusion & Future Perspectives

The integration of spirocyclic scaffolds into medicinal chemistry represents a critical evolution in drug design. By escaping flatland, researchers can systematically overcome the pharmacokinetic liabilities associated with traditional planar molecules. As demonstrated by the clinical progression of spirooxindoles like SAR405838, the rigid 3D architecture of spirocycles enables unparalleled precision in targeting complex protein-protein interactions. Coupled with modern, sustainable synthetic techniques like photoredox-driven strain-release, the spirocyclic chemical space will continue to yield next-generation therapeutics with enhanced efficacy and safety profiles.

Sources

Exploratory

The Fsp³ Revolution: Significance of Azaspiro Compounds in Pharmaceutical Research

Executive Summary The transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern drug discovery[1]. As a Senior Application Scientist, I frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern drug discovery[1]. As a Senior Application Scientist, I frequently observe that lead optimization campaigns fail not due to a lack of target affinity, but because of poor physicochemical properties (ADME-Tox). Azaspirocycles—bicyclic structures where two rings share a single tetrasubstituted carbon atom—have emerged as premier bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines[1][2].

By locking the conformation of the molecule, azaspiro scaffolds provide highly predictable vectorization of pharmacophores. More importantly, they induce profound, often counterintuitive, improvements in solubility, lipophilicity, and metabolic stability[3]. This whitepaper dissects the mechanistic rationale behind these properties, provides quantitative profiling, and establishes validated synthetic protocols for their integration into drug discovery pipelines.

Mechanistic Rationale: The "LogD Lowering Twist" and ADME Optimization

The substitution of a planar six-membered ring with a spirocyclic moiety (e.g., converting a piperazine to a 2-azaspiro[3.3]heptane) alters the spatial geometry of the molecule. This structural rigidification drives three critical pharmacological outcomes:

Counterintuitive Lipophilicity Reduction

Typically, adding a carbon atom to a molecular scaffold increases its lipophilicity (logP/logD). However, incorporating a spirocyclic center often lowers the measured logD₇.₄ by as much as -0.2 to -1.0[3]. The Causality: The spiro fusion alters the inductive environment and spatial positioning of the basic nitrogen. In 2-azaspiro[3.3]heptanes, the basic amine is positioned approximately 1.3 Å further away from adjacent functional groups compared to a piperazine analog[3]. This conformational shift significantly increases the pKa of the amine (ΔpKa ≈ +1.9). Consequently, a much larger fraction of the molecule is ionized at physiological pH (7.4), which drastically lowers its apparent lipophilicity (logD)[3]. Note: The exception to this rule is N-linked 2-azaspiro[3.3]heptanes, where the spiro carbon does not exert the same electronic effect on the amine, resulting in a standard logD increase of +0.2 to +0.5[3].

Metabolic Shielding and hERG Mitigation

Planar amines are notorious for rapid oxidative metabolism by Cytochrome P450 enzymes and promiscuous binding to the hERG potassium channel, leading to cardiotoxicity. Azaspirocycles mitigate both liabilities. The rigid, bulky nature of the spiro center sterically shields adjacent C-H bonds from enzymatic oxidation, significantly decreasing intrinsic clearance (CLint)[4]. Furthermore, the enhanced three-dimensionality disrupts the planar pharmacophore required for hERG channel blockade[3].

G A Planar Heterocycle (e.g., Piperidine) B Spirocyclic Bioisostere (Azaspirocycle) A->B Fsp3 Enrichment C Conformational Shift & pKa Alteration B->C Structural Rigidity D Decreased logD7.4 (Lipophilicity) C->D Ionization at pH 7.4 E Increased Metabolic Stability (CLint) C->E Shielded C-H Bonds F Reduced hERG Liability C->F Altered 3D Vector

Caption: Logical pathway of ADME-Tox optimization via azaspirocyclic bioisosteric replacement.

Quantitative Profiling of Azaspiro Scaffolds

To illustrate the tangible benefits of azaspiro bioisosteres, we compare the physicochemical and metabolic properties of a standard piperidine ring against its spirocyclic counterparts. The data below demonstrates the superior metabolic stability profile of the 1-azaspiro[3.3]heptane architecture.

Property / MetricPiperidine (Standard)2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptane
Structural Geometry Planar, flexible3D, rigid, linear vector3D, rigid, angular vector
Impact on logD₇.₄ Baseline-0.2 to -1.0 (Non-N-linked)[3]Variable (Scaffold dependent)
Metabolic Stability (CLint) 53 μL min⁻¹ mg⁻¹[4]32 μL min⁻¹ mg⁻¹[4]14 μL min⁻¹ mg⁻¹[4]
Primary Application Broad solvent/scaffoldPiperazine/Morpholine mimicAngular Piperidine mimic[5]

Table 1: Comparative physicochemical and metabolic data for piperidine and its azaspiro bioisosteres. Lower CLint values indicate higher metabolic stability in human liver microsomes.

Clinical Validation: FDA-Approved Azaspiro Therapeutics

The theoretical advantages of azaspirocycles have successfully translated into the clinic. A premier example is Atogepant (Qulipta) , an oral calcitonin gene-related peptide (CGRP) receptor antagonist approved by the FDA for the preventive treatment of migraines[6].

Atogepant features a highly complex polycyclic structure containing a 2-azaspiro[4.4]nonan unit in the (S) configuration[6]. This spiroazaindane unit is critical for the drug's efficacy; its rigid 3D architecture perfectly vectors the attached piperidine-2-one ring and trifluorophenyl substituents into the deep, narrow binding pocket of the CGRP receptor[6]. Without the spirocyclic core, the molecule would lack the necessary conformational restriction to achieve its high binding affinity and oral bioavailability.

Validated Experimental Methodologies

Synthesizing highly strained azaspirocycles requires precision. Below are two self-validating protocols for generating these scaffolds, complete with the mechanistic rationale for reagent selection.

Protocol 1: Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition

Traditional routes to 1-azaspiro systems suffer from poor regioselectivity. This protocol utilizes a thermal [2+2] cycloaddition followed by a highly specific alane reduction[4][5].

Step-by-Step Workflow:

  • Cycloaddition: Dissolve the endocyclic alkene (e.g., methylenecyclobutane derivative, 1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Isocyanate Addition: Cool the solution to 0 °C. Dropwise, add Graf's isocyanate (chlorosulfonyl isocyanate, 1.2 equiv). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Hydrolysis: Quench the reaction with an aqueous sodium sulfite/sodium bicarbonate solution to remove the chlorosulfonyl group, yielding the spirocyclic β-lactam intermediate[4].

  • Selective Reduction (Critical Step): Isolate the β-lactam and dissolve in anhydrous THF. Cool to 0 °C. Add a freshly prepared solution of Alane (AlH₃) in THF (3.0 equiv).

    • Causality Check: Why AlH₃ and not LiAlH₄? Highly strained spiro-β-lactams are susceptible to nucleophilic ring-opening. LiAlH₄ acts as a strong nucleophile and will cleave the four-membered ring. AlH₃ acts primarily as an electrophile, coordinating to the carbonyl oxygen and reducing it to the amine without breaking the spirocyclic core[4][5].

  • Validation: Quench with Fieser's method. Purify via silica gel chromatography. Validate the intact spiro center via ¹³C NMR (look for the characteristic quaternary spiro carbon peak at ~45-55 ppm) and LC-MS.

G A Endocyclic Alkene Starting Material B [2+2] Cycloaddition (Graf's Isocyanate) A->B C Spirocyclic β-Lactam Intermediate B->C Regioselective D Reduction via Alane (AlH3) (Prevents Ring Opening) C->D E 1-Azaspiro[3.3]heptane Target Scaffold D->E High Yield

Caption: Synthetic workflow for 1-azaspiro[3.3]heptanes via beta-lactam intermediates.

Protocol 2: Biocatalytic Stereodivergent Synthesis of Azaspiro[2.y]alkanes

Asymmetric synthesis of azaspiro[2.y]alkanes is notoriously difficult using traditional transition-metal catalysis. A recent breakthrough utilizes engineered protoglobin-based carbene transferases to achieve high enantiomeric and diastereomeric ratios[7].

Step-by-Step Workflow:

  • Catalyst Preparation: Prepare lyophilized E. coli lysate expressing the engineered protoglobin variant (e.g., containing the native iron-heme cofactor)[7].

  • Reaction Setup: In a reaction vial, combine the unsaturated exocyclic N-heterocycle substrate (up to 150 mM, 25 g/L) and the diazo compound (carbene precursor) in an aqueous buffer (pH 7.4)[7].

    • Causality Check: Do not use organic co-solvents. The engineered protoglobin is highly stable and active in pure aqueous lysate. The hydrophobic pocket of the enzyme drives substrate binding, while the iron-heme center dictates the stereoselective carbene transfer[7].

  • Incubation: Shake the reaction mixture at room temperature for 12-24 hours under anaerobic conditions to prevent oxidation of the heme iron.

  • Extraction & Validation: Extract the product using ethyl acetate. The biocatalytic platform yields the target azaspiro[2.y]alkane in high yield (up to >99%) with exceptional stereocontrol (er >99.5:0.5)[7]. Validate absolute stereochemistry via chiral HPLC and 2D NOESY NMR.

Conclusion

The integration of azaspiro compounds into pharmaceutical research is not merely a structural trend; it is a rationally driven strategy to overcome the physicochemical limitations of flatland chemistry. By understanding the thermodynamic and metabolic causality behind their behavior—such as the logD lowering effect and C-H shielding—drug development professionals can systematically deploy these scaffolds to rescue failing leads and design highly optimized, next-generation therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Notes: Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate as a Versatile Building Block in Organic Synthesis

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the landscape of modern drug discovery, there is a significant shift away from flat, sp2-rich aromatic structures towards more three-dimensional, sp3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, there is a significant shift away from flat, sp2-rich aromatic structures towards more three-dimensional, sp3-rich molecular frameworks. This "escape from flatland" is driven by the understanding that molecules with greater three-dimensionality often exhibit improved pharmacological properties, including enhanced binding affinity, better selectivity, and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering rigid structures that can precisely orient functional groups into the binding pockets of biological targets.[3][4][5]

The 6-azaspiro[3.5]nonane moiety, which incorporates a piperidine ring fused to a cyclobutane via a spirocenter, has emerged as a particularly valuable scaffold.[6][7] This application note details the utility of Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate , a key building block that provides a convenient and versatile entry point for introducing this spirocyclic motif into target molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under a wide range of reaction conditions while allowing for clean, quantitative removal under acidic conditions, making this compound an ideal intermediate for complex synthetic routes.[8]

Physicochemical Properties and Advantages

The title compound serves as a masked secondary amine, allowing for synthetic manipulations at other positions before revealing the reactive nitrogen for subsequent functionalization.

PropertyValue
IUPAC Name tert-butyl (6-azaspiro[3.5]nonan-9-yl)carbamate
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.35 g/mol
CAS Number Varies by isomer (e.g., 1434142-07-0 for 2,7-isomer)[9]
Appearance Typically a white to off-white solid
Key Features Contains a rigid spirocyclic core, a Boc-protected secondary amine

Core Advantages:

  • Increased Three-Dimensionality: The spirocyclic nature enforces a rigid, non-planar conformation, increasing the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with higher clinical success rates.[2]

  • Improved Physicochemical Properties: Incorporation of such scaffolds can enhance aqueous solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1][3]

  • Versatile Synthetic Handle: The Boc-protected amine is a linchpin for sequential functionalization. Its removal unmasks a nucleophilic secondary amine ready for a multitude of coupling reactions.

  • Novel Chemical Space: Provides access to unique molecular architectures, enabling the exploration of new intellectual property space.[5]

Core Synthetic Workflow: Deprotection and Derivatization

The primary utility of Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate lies in a two-stage process: deprotection of the Boc group followed by functionalization of the liberated secondary amine. This workflow allows for the spirocyclic core to be incorporated into a larger molecular structure efficiently.

G cluster_0 Core Workflow A Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate B 6-Azaspiro[3.5]nonan-9-amine (as salt or free base) A->B  Protocol 1:  Boc Deprotection  (e.g., TFA/DCM) C N-Functionalized Product (Amide, Sulfonamide, Alkylated Amine, etc.) B->C  Protocols 2 & 3:  N-Functionalization  (e.g., Amide Coupling,  Reductive Amination)

Caption: Core workflow for utilizing the spirocyclic building block.

Experimental Protocols

Protocol 1: Boc-Deprotection of the Spirocyclic Amine

Causality: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Strong acids like trifluoroacetic acid (TFA) readily protonate the carbamate, leading to its fragmentation into the stable tert-butyl cation, carbon dioxide, and the desired free amine.[8] Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, inert to acidic conditions, and easily removed under reduced pressure.

Materials:

  • Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure (Step-by-Step):

  • Dissolution: Dissolve the Boc-protected spiroamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution.

    • Scientist's Note: The reaction is often exothermic. Slow addition helps to control the temperature.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[8]

  • Solvent Removal: Once complete, remove the solvent and excess TFA under reduced pressure (in vacuo).

  • Work-up (to obtain free base):

    • Dissolve the resulting residue in DCM or ethyl acetate.

    • Carefully add saturated NaHCO₃ solution to neutralize the trifluoroacetate salt. Continue adding until effervescence ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 6-azaspiro[3.5]nonan-9-amine as a free base.

    • Self-Validation: The product can often be used directly in the next step. Purity can be confirmed by ¹H NMR and LC-MS. The absence of the large singlet at ~1.4 ppm in the NMR spectrum confirms the removal of the t-butyl group.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Inert, good solubility for substrate/product, easily removed.
Acid Trifluoroacetic Acid (TFA)Strong acid, effective for cleavage, volatile.
Equivalents of Acid 5 - 10 eqEnsures complete and rapid reaction.
Temperature 0 °C to Room Temp.Controls initial exotherm, allows for smooth reaction.
Reaction Time 1 - 4 hoursSubstrate-dependent; easily monitored by TLC/LC-MS.
Protocol 2: Amide Bond Formation via Amide Coupling

Causality: This protocol couples the newly formed secondary amine with a carboxylic acid. Direct reaction is not feasible; therefore, the carboxylic acid must be "activated". Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive activated ester intermediate, which is susceptible to rapid nucleophilic attack by the amine to form the stable amide bond under mild conditions.[10][11] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction without interfering with the coupling partners.

Materials:

  • 6-Azaspiro[3.5]nonan-9-amine (from Protocol 1)

  • Carboxylic acid of interest

  • HATU or other suitable coupling reagent (e.g., HBTU, EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or DCM, anhydrous

Procedure (Step-by-Step):

  • Reagent Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature. This is the "pre-activation" step.

  • Amine Addition: Add a solution of the spiroamine (1.0 eq) in a small amount of DMF to the activated mixture.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure N-acylated spirocycle.

    • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 3: N-Alkylation via Reductive Amination

Causality: Reductive amination is a powerful method for forming C-N bonds.[12] The reaction proceeds in two stages, often in a single pot: first, the secondary amine reacts with an aldehyde or ketone to form a charged iminium ion intermediate. Second, a mild, hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding tertiary amine.[13] STAB is the reagent of choice because it is less reactive than other borohydrides and will not readily reduce the starting aldehyde/ketone, minimizing side reactions. A small amount of acetic acid can be used to catalyze the formation of the iminium intermediate.

Materials:

  • 6-Azaspiro[3.5]nonan-9-amine (from Protocol 1)

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (optional)

Procedure (Step-by-Step):

  • Initial Mixing: To a stirred solution of the spiroamine (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • Reducing Agent Addition: Add STAB (1.5 eq) to the mixture in portions.

    • Scientist's Note: Addition of STAB can sometimes be exothermic and may cause gas evolution. Portion-wise addition is recommended for safety and control.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quenching & Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to obtain the desired N-alkylated product.

    • Self-Validation: Confirm the structure, identity, and purity of the final compound using NMR and mass spectrometry.

G cluster_1 N-Functionalization Pathways cluster_2 Amide Coupling cluster_3 Reductive Amination Start 6-Azaspiro[3.5]nonan-9-amine Amide1 R-COOH + HATU, DIPEA Start->Amide1 Red1 R'-CHO + NaBH(OAc)₃ Start->Red1 Amide2 N-Acyl Product Amide1->Amide2 Red2 N-Alkyl Product Red1->Red2

Caption: Key derivatization pathways from the deprotected amine.

Conclusion

Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate is a strategically designed building block that greatly facilitates the incorporation of the medicinally relevant 6-azaspiro[3.5]nonane scaffold into complex molecules. Its robust Boc protection scheme allows for clean and high-yielding deprotection, revealing a versatile secondary amine handle. The subsequent functionalization through established protocols such as amide coupling and reductive amination is reliable and high-yielding. By providing access to novel three-dimensional chemical space, this building block is an invaluable tool for researchers, scientists, and drug development professionals aiming to design next-generation therapeutics with improved pharmacological profiles.

References

  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

  • Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11, 831-834.

  • BenchChem. (2025). Advantages of spirocyclic scaffolds over planar structures in drug discovery. BenchChem.

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter.

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF.

  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem.

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives. BenchChem.

  • El-Gazzar, A. A., & El-Enany, M. M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Green and Sustainable Chemistry, 2(2), 65-70.

  • BenchChem. (2025). A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. BenchChem.

  • Sigma-Aldrich. (n.d.). tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

  • PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). tert-Butyl N-{2-azaspiro[3.5]nonan-7-yl}carbamate.

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • Thieme. (n.d.). Preparation of Spirocyclic N-Heterocycles Utilizing Stannyl Amine Reagents.

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.

  • PubChem. (n.d.). Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. National Center for Biotechnology Information.

  • ChemScene. (n.d.). Tert-butyl (2-amino-6-oxaspiro[3.5]Nonan-9-yl)carbamate.

  • American Chemical Society. (2014, December 7). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Wikipedia. (n.d.). Reductive amination.

  • Synple Chem. (n.d.). Application Note – Reductive Amination.

  • Bentham Science. (2018, February 19). Biomedical Applications of Aromatic Azo Compounds.

  • ResearchGate. (2023, October). Synthesis of carbamate 9 d: (a) tert‐butyl....

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • National Institutes of Health. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. PubMed Central.

  • PubChemLite. (n.d.). Tert-butyl n-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate.

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.

Sources

Application

Application Note: Engineering 3D Chemical Space with Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate in Novel Drug Discovery

Target Audience: Discovery Chemists, Lead Optimization Scientists, and PROTAC/TPD Researchers. Scientific Rationale: The "Escape from Flatland" Paradigm For decades, high-throughput screening and the over-reliance on rob...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Lead Optimization Scientists, and PROTAC/TPD Researchers.

Scientific Rationale: The "Escape from Flatland" Paradigm

For decades, high-throughput screening and the over-reliance on robust sp2-sp2 cross-coupling chemistries biased drug discovery pipelines toward flat, highly aromatic molecules. However, modern retrospective analyses have proven that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) and introducing three-dimensional (3D) structural complexity correlates strongly with improved clinical transition rates, a concept famously termed [1].

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate is a premium bifunctional spirocyclic building block designed precisely to address this bottleneck. Comprising a four-membered ring spiro-fused to a six-membered azacycloalkane, this scaffold forces a rigid 90-degree orthogonal twist at the spiro carbon[2]. This unique 3D architecture offers profound advantages over traditional flat heterocycles:

  • Enhanced Physicochemical Properties: The high Fsp3​ character disrupts crystal lattice packing, which dramatically lowers the melting point and improves aqueous solubility—critical factors for oral bioavailability[1].

  • Superior Bioisosterism: It serves as a next-generation bioisostere for piperidines, piperazines, and morpholines. The steric bulk surrounding the spirocenter shields the basic amine from rapid metabolic oxidation by CYP450 enzymes and disrupts the planar pharmacophore required for off-target hERG channel binding[3].

  • Vectorial Precision: The orthogonal projection of the N6 (ring nitrogen) and C9 (Boc-protected primary amine) exit vectors allows for the precise spatial orientation of pharmacophores, minimizing the entropic penalty upon target binding[2].

Key Applications in Modern Pipelines

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of Targeted Protein Degradation (TPD), controlling the spatial distance and angle between the target-binding warhead and the E3 ligase ligand is paramount. Spirocyclic systems like 6-azaspiro[3.5]nonane are increasingly utilized as rigidified linkers[4]. Unlike highly flexible, traditional PEG linkers that suffer from high entropic penalties upon ternary complex formation, this spiro-scaffold pre-organizes the PROTAC conformation. This strategy has been successfully deployed in the development of , where precise ternary complex geometry is required to ubiquitinate the elusive KRAS oncoprotein[4].

GPCR Agonists & Kinase Inhibitors

The scaffold is frequently incorporated into the solvent-exposed regions of kinase inhibitors to improve solubility without adding lipophilic bulk. Additionally, it serves as a core scaffold in GPCR agonists (e.g., GPR119 agonists for metabolic diseases), where 3D shape complementarity is vital for deep-pocket receptor activation[5].

Quantitative Data: Physicochemical Profiling

To highlight the structural advantages of this building block, the quantitative physicochemical properties are summarized below, alongside a comparative analysis against traditional flat analogs.

Table 1: Physicochemical Properties of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate

PropertyValueImpact on Drug Design
Chemical Formula C13​H24​N2​O2​ Optimal low-MW starting material.
Molecular Weight 240.35 g/mol Leaves ample MW budget for further target elaboration.
Fsp3​ Fraction 0.92 (12/13 carbons)Exceptionally high 3D character; drives solubility[1].
Hydrogen Bond Donors 1 (Boc-NH)Favorable for membrane permeability (Rule of 5 compliant).
Hydrogen Bond Acceptors 2 (Carbonyl O, Ether O)Balanced polarity for target engagement.
Orthogonality Bifunctional (N6, C9)Enables sequential, regioselective functionalization.

Table 2: Comparative Advantage vs. Traditional Flat Analogs

FeatureFlat Analog (e.g., Piperazine)Spirocyclic Analog (6-azaspiro[3.5]nonane)Pipeline Impact
Geometry 2D / Planar3D / OrthogonalImproved target shape complementarity[2].
Metabolic Stability Susceptible to rapid α -oxidationSterically shielded at the spiro-centerIncreased half-life ( t1/2​ ) and oral exposure.
hERG Liability High (basic amine easily binds hERG)ReducedLower late-stage cardiotoxicity risk.

Experimental Protocols: Orthogonal Functionalization

Objective: To sequentially functionalize the N6 secondary amine and the C9 primary amine to generate a diverse library of lead compounds or assemble a PROTAC linker.

Expertise & Causality: The N6 secondary amine is sterically less hindered than the C9 position (which is protected by the bulky tert-butyloxycarbonyl group). We exploit this by reacting N6 first via reductive amination. For the subsequent C9 amidation, we utilize HATU. The spiro-environment at C9 is sterically demanding; HATU generates a highly reactive HOAt ester that overcomes this hindrance, preventing the low yields typical of standard EDC/NHS coupling.

Step 1: N6-Functionalization (Reductive Amination)
  • Preparation: Dissolve Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Imine Formation: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor by LC-MS. Confirm the disappearance of the starting material mass ( [M+H]+=241 ) and the appearance of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the imine without cleaving the Boc-protecting group.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 2: Boc Deprotection (C9 Amine Liberation)
  • Reaction: Dissolve the crude N6-functionalized intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM (0.1 M). Stir at room temperature for 1 hour.

    • Self-Validation Check: Monitor by TLC using a Ninhydrin stain. A positive (purple/pink) spot upon heating indicates the successful exposure of the primary amine.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with 1M NaOH until the aqueous layer reaches pH > 9.

    • Causality: Complete removal of TFA salts is critical. Residual acid will protonate the newly freed amine, rendering it non-nucleophilic and completely quenching the subsequent amidation step.

Step 3: C9-Amidation (Sterically Hindered Coupling)
  • Activation: In a separate flame-dried flask, dissolve the target carboxylic acid (e.g., an E3 ligase ligand with an acid handle) (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the free C9-amine intermediate (from Step 2) to the activated acid solution. Stir at room temperature for 4-6 hours.

  • Purification: Dilute the mixture with Ethyl Acetate. Wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Purify the final compound via reverse-phase preparative HPLC, confirming the product mass via high-resolution mass spectrometry (HRMS).

Visualizations

Synthesis Start Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (Boc-protected spirocycle) Step1 SNAr or Reductive Amination at N6 position Start->Step1 Intermediate N6-Functionalized Boc-Protected Intermediate Step1->Intermediate Step2 Boc Deprotection (TFA / DCM) Intermediate->Step2 Amine Free C9-Amine Intermediate Step2->Amine Step3 Amidation (HATU / DIPEA) or Buchwald-Hartwig Amine->Step3 Final Bifunctionalized Spirocyclic Drug Candidate Step3->Final

Figure 1: Orthogonal functionalization workflow of the spirocyclic building block.

PROTAC POI Target Protein (e.g., mutant KRAS) PROTAC Warhead Spiro[3.5]nonane Linker E3 Ligand POI->PROTAC Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon / VHL) PROTAC->E3 Recruits Ub Polyubiquitination E3->Ub Transfers Ub Proteasome 26S Proteasome (Degradation) Ub->Proteasome Targets to

Figure 2: Mechanism of targeted protein degradation using a spirocyclic linker.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[Link]

  • Glutarimide-containing pan-KRAS-mutant degrader compounds and uses thereof. (2022).

Sources

Method

Application Note: Advanced Synthetic Pathways Utilizing Tert-butyl (6-azaspirononan-9-yl)carbamate in Drug Discovery

Application Note: Advanced Synthetic Pathways Utilizing Tert-butyl (6-azaspiro[1]nonan-9-yl)carbamate in Drug Discovery Executive Summary In contemporary medicinal chemistry, the transition from planar, sp2-hybridized ar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Pathways Utilizing Tert-butyl (6-azaspiro[1]nonan-9-yl)carbamate in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic scaffolds to complex, sp3-rich three-dimensional architectures is a proven strategy to reduce attrition rates in clinical development. Tert-butyl (6-azaspiro[1]nonan-9-yl)carbamate (CAS: 1369342-39-1) is a premium spirocyclic building block designed precisely for this purpose. Structurally, it functions as a conformationally rigidified 4-aminopiperidine derivative, where a spiro-fused cyclobutane ring at the C3-equivalent position locks the spatial vector of the exocyclic amine.

As a Senior Application Scientist, I have structured this guide to provide both the theoretical mechanistic framework and the practical, self-validating laboratory steps necessary to leverage this advanced diamine scaffold in modern drug discovery workflows.

Mechanistic Causality: The "Escape from Flatland" Paradigm

The incorporation of spirocyclic systems directly addresses the pharmacokinetic limitations of flat aromatic rings and flexible aliphatic chains. According to Lovering et al., increasing the fraction of sp3-hybridized carbons (Fsp3) correlates strongly with clinical success . The causality behind utilizing the 6-azaspiro[1]nonane core is multi-faceted:

  • Conformational Entropy: The spiro[1]nonane core restricts the rotational degrees of freedom. When the molecule binds to its biological target, the entropic penalty of binding is minimized, leading to higher target affinity.

  • Physicochemical Superiority: The high Fsp3 character disrupts crystal lattice packing energy, significantly enhancing aqueous solubility compared to planar analogs. Furthermore, the reduced lipophilicity (LogD) and the elimination of flat aromatic surfaces mitigate off-target binding, particularly reducing hERG channel liability .

  • Vectorial Precision: The spiro center projects the exocyclic Boc-protected amine (at C9) and the piperidine nitrogen (at N6) at precise, unalterable angles. This enables the exploration of novel chemical space that cannot be accessed by standard piperazines or homopiperazines .

Causality A Incorporation of 6-azaspiro[3.5]nonane core B Increased sp3 Fraction (Fsp3) A->B C Conformational Restriction A->C D Enhanced Aqueous Solubility B->D E Reduced hERG Binding (Lower Lipophilicity) B->E F Decreased Conformational Entropy C->F H Superior Pharmacokinetic Profile D->H E->H G Improved Target Affinity & Selectivity F->G G->H

Fig 1. Causal relationship between spirocyclic incorporation and PK profiles.

Synthetic Routes & Methodologies

The orthogonal reactivity of Tert-butyl (6-azaspiro[1]nonan-9-yl)carbamate makes it an ideal bifunctional building block. The secondary piperidine nitrogen (N6) is highly nucleophilic and available for immediate functionalization, while the primary amine at C9 remains protected by the tert-butyloxycarbonyl (Boc) group, preventing unwanted side reactions during early synthetic steps.

Downstream Functionalization Workflow
  • N-Alkylation or Arylation: The N6 position undergoes facile Buchwald-Hartwig cross-coupling with aryl halides or reductive amination with aldehydes.

  • Deprotection: Acidic cleavage of the Boc group reveals the primary amine at C9.

  • Terminal Elaboration: The newly liberated C9 amine can be coupled with carboxylic acids to form stable amides or reacted with sulfonyl chlorides.

SyntheticWorkflow A Tert-butyl (6-azaspiro[3.5]nonan-9-yl)carbamate B SNAr / Buchwald-Hartwig Coupling at N6 A->B Electrophile Base/Pd cat. C N6-Functionalized Intermediate B->C D Boc Deprotection (TFA or HCl) C->D Acidic Cleavage E Primary Amine (C9) Revealed D->E F Amide Coupling / Reductive Amination E->F R-COOH/HATU or R-CHO/NaBH(OAc)3 G Final Spirocyclic Drug Candidate F->G

Fig 2. Stepwise functionalization workflow of the spirocyclic building block.

Experimental Protocols

The following protocols are designed as self-validating systems; the choice of reagents is deliberately calibrated to handle the specific steric bulk of the spirocyclic core.

Protocol 1: Buchwald-Hartwig Cross-Coupling at N6

Causality Rationale: The spiro-fusion adjacent to the piperidine ring introduces moderate steric hindrance. XPhos is selected as the optimal biaryl phosphine ligand because its bulky, electron-rich nature accelerates the reductive elimination step, preventing catalyst stalling and ensuring high yields.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under inert argon, combine Tert-butyl (6-azaspiro[1]nonan-9-yl)carbamate (1.0 equiv), the aryl bromide (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Solvent: Suspend the mixture in anhydrous toluene (0.2 M). Degas the suspension via three consecutive freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor the reaction progress via LC-MS until the starting material is fully consumed.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the N6-arylated intermediate.

Protocol 2: Boc Deprotection and Amide Coupling at C9

Causality Rationale: TFA cleanly removes the Boc group via an isobutylene elimination mechanism without cleaving the newly formed N-Aryl bond. For the subsequent amide coupling, HATU is utilized because it forms a highly reactive 7-azabenzotriazole active ester, which is crucial for overcoming the steric encumbrance around the C9 primary amine (adjacent to the spiro center).

Step-by-Step Methodology:

  • Deprotection: Dissolve the N6-arylated intermediate in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) (0.1 M). Stir at ambient temperature for 2 hours.

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine trifluoroacetate salt.

  • Activation: In a separate flask, dissolve the desired carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.15 M). Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) and stir for 15 minutes to pre-form the active ester.

  • Coupling: Transfer the amine salt to the activated acid solution. Stir at room temperature for 4-6 hours.

  • Work-up & Isolation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify by preparative HPLC to obtain the final compound.

Quantitative Data Presentation

To illustrate the structural advantages of utilizing this building block, Table 1 summarizes the representative physicochemical properties of the spirocyclic scaffold compared to traditional flat and flexible analogs.

Table 1: Comparative Physicochemical Profiling of Diamine Scaffolds

Property / MetricPhenylenediamine (Planar)Piperazine (Flexible)6-azaspiro[1]nonane (Spirocyclic)
Fraction sp3 (Fsp3) 0.001.001.00
Conformational State Rigid (Flat)Highly FlexibleRigidified (3D)
Aqueous Solubility PoorModerateExcellent
hERG Liability Risk HighModerateLow
Vectorial Predictability HighLowHigh

References

  • Lovering, F., Bikker, J., Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry, 17(11), 2839-2849.[Link]

  • Carreira, E. M., Fessard, T. C. (2014). Four-membered ring-containing spirocycles: synthetic strategies and opportunities. Chemical Reviews, 114(16), 8257-8322.[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of the 6-Azaspiro[3.5]nonane Moiety into Complex Molecules

Introduction: The Rising Prominence of 6-Azaspiro[3.5]nonane in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of 6-Azaspiro[3.5]nonane in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. The 6-azaspiro[3.5]nonane scaffold has emerged as a significant structural motif, offering a compelling three-dimensional alternative to traditional flat, aromatic ring systems.[1][2][3] Its inherent rigidity and unique spatial arrangement of atoms can lead to enhanced binding affinity, selectivity, and improved physicochemical properties such as aqueous solubility and metabolic stability.[1][3][4] This guide provides a detailed overview of the primary synthetic strategies for incorporating the 6-azaspiro[3.5]nonane moiety into complex molecules, complete with experimental protocols and mechanistic insights for researchers in drug development.

The strategic introduction of spirocyclic systems, like 6-azaspiro[3.5]nonane, is a key tactic in the concept of "escaping from flatland" in medicinal chemistry.[2][5] This approach aims to increase the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher success rates in clinical development.[4] The unique topology of the 6-azaspiro[3.5]nonane core, which features a four-membered azetidine ring fused to a six-membered cyclohexane ring at a single carbon atom, presents both synthetic challenges and opportunities for creating novel chemical entities with desirable drug-like properties.

Strategic Approaches to the Synthesis of 6-Azaspiro[3.5]nonane Derivatives

The construction of the 6-azaspiro[3.5]nonane core can be approached through several synthetic avenues. The choice of strategy often depends on the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule. Key methodologies include multi-step sequences involving key intermediates, catalytic cyclization reactions, and ring expansions.

Multi-Step Synthesis via Spiro-β-Lactam Intermediates

A common and versatile approach to the synthesis of 6-azaspiro[3.5]nonane derivatives involves the initial construction of a spirocyclic β-lactam (azetidin-2-one) intermediate, which is subsequently reduced to the corresponding azaspirocycle.[2] This strategy allows for the introduction of diverse functionalities at various positions of the scaffold.

A representative pathway often commences with a Reformatsky reaction between an N-substituted imine and a zinc enolate derived from an α-bromo ester.[6] Intramolecular cyclization then furnishes the spiro-β-lactam core. Subsequent reduction of the lactam carbonyl group provides the desired 6-azaspiro[3.5]nonane derivative.

Protocol 1: Synthesis of a 6-Azaspiro[3.5]nonane Derivative via a Spiro-β-Lactam Intermediate

Step 1: Formation of the Spiro-β-Lactam

  • To a stirred suspension of activated zinc dust (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of methyl 1-bromocyclohexanecarboxylate (1.0 equivalent) in THF dropwise under an inert atmosphere (e.g., argon or nitrogen).

  • Gently heat the mixture to initiate the formation of the Reformatsky reagent.

  • Once the reaction has initiated (as evidenced by a color change and/or exotherm), cool the mixture to room temperature.

  • Add a solution of the desired N'- (arylmethylidene)benzohydrazide (1.0 equivalent) in THF to the freshly prepared Reformatsky reagent.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide.[6]

Step 2: Reduction of the Spiro-β-Lactam

  • To a solution of the purified spiro-β-lactam (1.0 equivalent) in anhydrous THF under an inert atmosphere, add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) (2-3 equivalents) in THF, dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final 6-azaspiro[3.5]nonane derivative.

Palladium-Catalyzed Asymmetric Allylic Alkylation and Ring-Closing Metathesis

For the enantioselective synthesis of 6-azaspiro[3.5]nonane derivatives, a powerful strategy involves a palladium-catalyzed asymmetric allylic alkylation (AAA) followed by a ring-closing metathesis (RCM) reaction.[7] This approach is particularly useful for constructing spirocycles with a quaternary stereocenter at the spiro-position.

The key steps involve the enantioselective alkylation of a pronucleophile with a suitable allylic substrate, catalyzed by a palladium complex with a chiral ligand. The resulting product, containing two olefinic tethers, is then subjected to RCM to form the spirocyclic core.

G cluster_0 Asymmetric Allylic Alkylation cluster_1 Ring-Closing Metathesis A Pronucleophile D Alkylated Intermediate A->D B Allylic Substrate B->D C Pd Catalyst + Chiral Ligand C->D F 6-Azaspiro[3.5]nonane Derivative D->F E RCM Catalyst E->F

Protocol 2: Enantioselective Synthesis of a 6-Azaspiro[3.5]nonane Derivative

Step 1: Palladium-Catalyzed Asymmetric Allylic Alkylation

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the palladium catalyst by dissolving [Pd2(dba)3] (0.025 equivalents) and the chiral ligand (e.g., (S)-t-Bu-PHOX) (0.05 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

  • Add the pronucleophile (e.g., a cyclic β-keto ester or amide) (1.0 equivalent) and a suitable base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA)) to the catalyst solution and stir for 30 minutes at room temperature.

  • Add the allylic substrate (e.g., an allyl carbonate or halide) (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (typically room temperature to 40 °C) for 12-48 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the enantioenriched alkylated product.

Step 2: Ring-Closing Metathesis

  • Dissolve the purified alkylated intermediate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Add a solution of a Grubbs-type RCM catalyst (e.g., Grubbs' second-generation catalyst) (0.01-0.05 equivalents) in dichloromethane.

  • Heat the reaction mixture to reflux for 2-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.

  • Concentrate the reaction mixture and purify the residue by column chromatography to afford the desired enantiomerically enriched 6-azaspiro[3.5]nonane derivative.[7]

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a direct route to the 6-azaspiro[3.5]nonane core from acyclic precursors. These methods often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the azetidine or cyclohexane ring, respectively.

One such approach involves the intramolecular cyclization of a suitably functionalized δ-amino alcohol or a related derivative. This can be achieved under various conditions, including Mitsunobu reactions or by activation of the hydroxyl group followed by nucleophilic attack by the amine.

G A Acyclic Precursor with Amine and Leaving Group B Intramolecular Nucleophilic Substitution A->B Base or Catalyst C 6-Azaspiro[3.5]nonane Core B->C

Quantitative Data Summary

The efficiency of these synthetic methods can be evaluated based on reaction yields and, for asymmetric syntheses, the degree of stereocontrol. The following table summarizes typical quantitative data for the described methodologies.

Synthetic StrategyKey ReactionTypical YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Multi-Step Synthesis via Spiro-β-Lactam Reformatsky Reaction & Reduction40-70% (overall)VariesN/A (for racemic)
Pd-Catalyzed AAA & RCM Asymmetric Allylic Alkylation70-95%>20:180-99%[7]
Intramolecular Cyclization Nucleophilic Substitution50-80%VariesDependent on starting material

Conclusion and Future Outlook

The 6-azaspiro[3.5]nonane scaffold represents a valuable building block in the design and synthesis of novel therapeutic agents. The synthetic methodologies outlined in this guide provide researchers with a toolbox of robust and versatile strategies for incorporating this important moiety into complex molecules. As our understanding of the interplay between three-dimensional molecular shape and biological activity deepens, the demand for innovative and efficient syntheses of spirocyclic systems like 6-azaspiro[3.5]nonane is expected to grow, further fueling advancements in medicinal chemistry and drug discovery. The continued development of novel catalytic systems and synthetic strategies will undoubtedly expand the accessibility and utility of this promising scaffold.

References

  • Ye, S., et al. (2013). Enantioselective N-Heterocyclic Carbene-Catalyzed [2+2] Cycloaddition of Ketenes and Isatins. Angewandte Chemie International Edition, 52(38), 10011-10014. [Link]

  • Stoltz, B. M., et al. (2017). Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. Tetrahedron, 73(29), 4145-4149. [Link]

  • Al-Ghorbani, M., et al. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Molecules, 29(5), 1084. [Link]

  • Zhang, J., et al. (2023). Origin of Enantio- and Chemoselectivity in the Synthesis of Spirocycles via Palladium/Xu-Phos-Catalyzed Cascade Heck/Remote C(sp2)–H Alkylation: A Computational Mechanistic Study. The Journal of Physical Chemistry A, 127(42), 8864-8874. [Link]

  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 555-584. [Link]

  • Mykhailiuk, P. K. (2023). 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]

  • Zheng, M., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-753. [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition, 57(23), 6978-6981. [Link]

  • Caron, S., et al. (2016). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. The Journal of Organic Chemistry, 81(21), 10326-10333. [Link]

  • Google Patents. (Year). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11255-11272. [Link]

  • Martin, S. F., et al. (2011). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 76(1), 353-356. [Link]

  • Brubaker, A. N., & Colley, M., Jr. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 29(8), 1528-1531. [Link]

Sources

Method

Application Note: Strategic Integration of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate in Solid-Phase Peptide Synthesis (SPPS)

Rationale: The "Escape from Flatland" in Peptide Therapeutics Modern peptide engineering has increasingly shifted away from highly flexible, linear chains toward conformationally restricted architectures. The incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale: The "Escape from Flatland" in Peptide Therapeutics

Modern peptide engineering has increasingly shifted away from highly flexible, linear chains toward conformationally restricted architectures. The incorporation of spirocyclic diamines, such as Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate, represents a powerful strategy to introduce three-dimensionality and escape the "flatland" of traditional peptide bonds 1[1].

By embedding a rigid 6-azaspiro[3.5]nonane core into a peptide backbone or utilizing it as a terminal spacer, researchers can significantly reduce the conformational entropy ( ΔS ) of the molecule. This rigidification often enhances target binding affinity, improves proteolytic stability, and provides precise spatial vectors for downstream conjugations, such as in the development of PROTAC linkers2[2].

Physicochemical Profiling

Understanding the structural properties of this building block is critical for predicting its behavior during solid-phase couplings.

Table 1: Physicochemical & Structural Properties

Property Value
Chemical Name Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate
CAS Number 1369342-39-1 3[3]
Molecular Weight 240.34 g/mol
Scaffold Type Spirocyclic diamine (sp³-rich core)
Reactive Handle Secondary cyclic amine (Nucleophile at position 6)

| Orthogonal Protection | N-Boc (Acid-labile primary amine at position 9) |

Mechanistic Insights: Orthogonality and Steric Considerations

The utility of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate in SPPS relies heavily on its dual-amine topology. The secondary amine at position 6 serves as the primary nucleophile for acylation, while the primary amine at position 9 is masked by a tert-butyloxycarbonyl (Boc) group. This provides perfect orthogonality within a standard Fmoc/tBu SPPS strategy, allowing the scaffold to be coupled to a peptide without unwanted polymerization.

Causality in Reagent Selection: The secondary amine is sterically hindered by the adjacent spiro-quaternary carbon. Traditional carbodiimide coupling reagents (e.g., DIC/Oxyma) often yield incomplete conversion when reacting with such hindered nucleophiles. To overcome this thermodynamic barrier, uronium-based reagents incorporating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group—such as HATU or COMU—are strictly required 4[4]. The nitrogen atom at position 7 of the HOAt ring provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming secondary amine and drastically lowering the activation energy of the transition state.

Experimental Protocols: Self-Validating SPPS Workflow

The following protocols describe the N-terminal functionalization of a resin-bound peptide with the spirocyclic spacer via a dicarboxylic acid linker.

Protocol 1: N-Terminal Succinylation (Carboxylic Acid Generation)

To couple the diamine scaffold, the peptide's N-terminus must first be converted into an electrophilic carboxylic acid.

  • Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in anhydrous DMF for 20 minutes.

  • Prepare a solution of succinic anhydride (10 equivalents, 1.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (10 equivalents, 1.0 mmol) in 3 mL of DMF.

  • Add the solution to the resin and agitate at room temperature for 1 hour.

  • Drain and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless) confirms complete capping of the primary amine.

Protocol 2: On-Resin Coupling of the Spirocyclic Scaffold
  • Dissolve Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (3.0 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in 2.5 mL of anhydrous DMF. Expert Insight: The slight deficit of HATU relative to the amine prevents the irreversible capping of the resin via tetramethylguanidinium formation.

  • Add DIPEA (6.0 equivalents, 0.6 mmol) to the solution and pre-activate for 2 minutes.

  • Add the activated mixture to the succinylated peptide-resin and agitate for 2 to 3 hours at room temperature.

  • Drain and wash the resin extensively with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation: Perform a micro-cleavage on a few resin beads and analyze via LC-MS to confirm the mass shift corresponding to the coupled spirocycle.

Protocol 3: Global Cleavage and Boc Deprotection
  • Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) 5[5].

  • Add 3 mL of the cocktail to the resin and agitate for 2 hours at room temperature. This step simultaneously cleaves the peptide from the solid support and removes the Boc group from the 9-position of the spirocycle.

  • Filter the cleavage solution into cold diethyl ether (30 mL) to precipitate the peptide.

  • Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether.

  • Lyophilize the crude product and purify via preparative RP-HPLC.

Data Presentation: Coupling Efficiency

Table 2: Optimization of Coupling Efficiency for Hindered Secondary Amines

Coupling Reagent Equivalents (Reagent/Scaffold) Reaction Time Base Additive Conversion Yield (LC-MS)
DIC / Oxyma 3.0 / 3.0 3 hours None < 40%
HBTU 2.9 / 3.0 3 hours DIPEA (6 eq) ~ 55%
HATU 2.9 / 3.0 2 hours DIPEA (6 eq) > 95%

| COMU | 2.9 / 3.0 | 2 hours | DIPEA (6 eq) | > 95% |

Note: Quantitative data reflects the critical need for HOAt-derived reagents (HATU/COMU) when acylating the sterically hindered 6-azaspiro[3.5]nonane system.

Visualization

SPPS_Workflow A H2N-Peptide-Resin (Fmoc Deprotected) B Succinic Anhydride / DIPEA (DMF, 1h) A->B C HOOC-CH2-CH2-CO-NH-Peptide-Resin (Carboxylic Acid Functionalized) B->C N-Terminal Succinylation D Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate + HATU / DIPEA (DMF, 2h) C->D E Boc-Spiro-Spacer-Peptide-Resin (Coupled Intermediate) D->E Amide Coupling of Secondary Amine F TFA / TIS / H2O (95:2.5:2.5) (2h, Room Temp) E->F G H2N-Spiro-Spacer-Peptide (Free Primary Amine for Conjugation) F->G Global Cleavage & Boc Deprotection

Workflow for integrating the spirocyclic diamine spacer into an SPPS sequence.

References

  • [1] Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease. ACS Publications. 1

  • [2] Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC. 2

  • [3] 1369342-39-1 Tert-butyl (6-azaspiro[3.5]Nonan-9-yl)carbamate. AKSci. 3

  • [4] Total Synthesis and Biological Evaluation of Clavatadines C–E. PMC. 4

  • [5] Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials. MDPI. 5

Sources

Application

Application Note: High-Efficiency Coupling Protocols for Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate in Drug Discovery

Abstract The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery, often referred to as the "Escape from Flatland"[1]. Spirocyclic p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery, often referred to as the "Escape from Flatland"[1]. Spirocyclic piperidines, such as Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate , are privileged building blocks that offer superior physicochemical properties, including enhanced aqueous solubility, metabolic stability, and precise 3D vectoring for protein-ligand interactions[2].

This application note provides detailed, self-validating experimental protocols for the functionalization of this scaffold. By analyzing the unique steric environment of the 6-azaspiro[3.5]nonane core, we establish mechanistically grounded methodologies for amidation, Buchwald-Hartwig cross-coupling, and orthogonal deprotection.

Structural Rationale & Mechanistic Causality

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate features a highly rigid spiro[3.5]nonane core with orthogonal reactive sites:

  • A free secondary amine (Position 6): The piperidine nitrogen is available for immediate coupling.

  • A Boc-protected primary amine (Position 9): Located on the cyclobutane ring, allowing for sequential, orthogonal functionalization.

The Steric Challenge (Causality): The secondary amine at position 6 is directly adjacent to the spiro-quaternary carbon at position 5. This creates massive α-spiro steric shielding . Standard coupling reagents (e.g., EDC, DCC) form bulky O-acylisourea intermediates that are physically blocked from nucleophilic attack by this shielded nitrogen, leading to reaction failure or N-acylurea rearrangement.

To overcome this, HATU is strictly required for amidation. HATU forms a highly reactive, compact 7-azabenzotriazole active ester. Furthermore, the pyridine nitrogen of the HOAt leaving group provides a neighboring-group effect (hydrogen bonding with the incoming amine), effectively pulling the sterically hindered spirocycle into the transition state[2]. Similarly, for C-N cross-coupling, bulky biaryl phosphine ligands like RuPhos are mandatory to force the amine and aryl groups into close proximity for rapid reductive elimination, outcompeting unwanted β-hydride elimination[3].

Orthogonal Functionalization Workflow

G SM Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (Free 2° Amine, Boc-1° Amine) Amidation Amide Coupling (HATU, DIPEA) SM->Amidation R-COOH Buchwald Buchwald-Hartwig (Pd-Cat, RuPhos) SM->Buchwald Ar-X RedAm Reductive Amination (NaBH(OAc)3) SM->RedAm R-CHO Intermediate N6-Functionalized Intermediate (Boc-Protected) Amidation->Intermediate Buchwald->Intermediate RedAm->Intermediate Deprotect Boc Deprotection (4M HCl/Dioxane) Intermediate->Deprotect Cleave N9-Boc Final N9-Functionalized Target (High Fsp3 Drug Scaffold) Deprotect->Final 2nd Coupling

Caption: Orthogonal functionalization workflow for 6-azaspiro[3.5]nonane scaffolds.

Quantitative Data & Reagent Selection

The following table summarizes the empirical data driving our reagent selection, highlighting the failure of traditional conditions when applied to the α-spiro shielded nitrogen.

Reaction TypeReagent / Catalyst SystemTypical YieldReaction TimeMechanistic Observation / Causality
Amidation EDC/HOBt, DIPEA< 20%24 hSteric clash prevents attack; leads to N-acylurea rearrangement.
Amidation HATU, DIPEA 85–95% 2–4 h HOAt active ester overcomes α-spiro steric shielding via H-bonding.
Buchwald Pd(dppf)Cl₂, Cs₂CO₃Trace18 hCatalyst traps in stable intermediate; fails to undergo reductive elimination.
Buchwald Pd₂(dba)₃, RuPhos 75–90% 6–8 h L1Pd complex promotes rapid C-N bond formation despite bulk.
Red. Amination NaBH₃CN40–50%12 hSluggish iminium formation due to sterics; toxic byproducts.
Red. Amination NaBH(OAc)₃ 80–90% 4–6 h Mild reducing power prevents aldehyde over-reduction prior to iminium formation.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation (N-6 Functionalization)

Objective: Couple a carboxylic acid to the sterically hindered secondary piperidine amine.

  • Pre-activation: In an oven-dried flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv).

    • Causality: Pre-activation for 10 minutes ensures the complete formation of the highly electrophilic HOAt-active ester before the bulky spirocycle is introduced, preventing reagent degradation.

  • Amine Addition: Add Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (1.0 equiv) in one portion. Stir at room temperature for 2–4 hours.

  • Self-Validation (TLC/LC-MS): Monitor the disappearance of the active ester. Because the spirocycle lacks a strong UV chromophore, LC-MS (ESI+) is required to confirm the product mass (M+H).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: The repeated LiCl washes are critical to completely partition the DMF into the aqueous layer, preventing streaking during silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (N-6 Arylation)

Objective: C-N cross-coupling with an aryl halide.

  • Preparation: In a Schlenk tube, combine the aryl bromide (1.0 equiv), Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Add anhydrous Toluene (0.1 M). Bubble Argon through the suspension for 15 minutes.

    • Self-Validation: The solution should transition from a dark purple/black to a deep red/orange color upon heating, indicating the formation of the active L1Pd(0) species. If it turns completely black and precipitates, oxygen was present and Pd-black has formed.

  • Reaction: Seal the tube and heat at 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via flash chromatography.

Protocol C: Orthogonal Boc Deprotection (N-9 Exposure)

Objective: Cleave the tert-butyl carbamate to expose the primary amine for subsequent library generation.

  • Acidic Cleavage: Dissolve the N6-functionalized intermediate in anhydrous DCM (0.1 M). Cool to 0 °C. Add 4M HCl in Dioxane (10 equiv).

    • Causality: HCl in Dioxane is preferred over TFA to avoid the generation of highly reactive tert-butyl cations that can alkylate electron-rich aryl rings installed during Protocol B.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation & Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether. The product will precipitate as a clean HCl salt. The formation of a filterable solid confirms the successful removal of the lipophilic Boc group.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving Reaction Yields with Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate. This guide is designed for researchers, medicinal chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile spirocyclic building block. The unique three-dimensional architecture of azaspirocycles is of significant interest in modern drug discovery for creating novel chemical matter with improved pharmacological properties.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features and reactive sites of this molecule?

Answer: Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (CAS No. 1216936-29-6) possesses a spirocyclic core composed of a piperidine ring and a cyclobutane ring sharing a single carbon atom. The molecule has two distinct nitrogen atoms offering opportunities for selective functionalization:

  • N6 (Secondary Amine): This nitrogen is part of the piperidine ring. As a secondary amine, it is nucleophilic and readily available for reactions such as acylation (amide bond formation), alkylation, and reductive amination. Its reactivity is influenced by the steric bulk of the spirocyclic system.

  • N9 (Boc-Protected Primary Amine): This nitrogen is attached to the cyclobutane ring at the C9 position. It is protected by a tert-butoxycarbonyl (Boc) group, a common acid-labile protecting group.[2][3] This site becomes a reactive primary amine upon deprotection.

The primary strategic consideration for this molecule is the sequential functionalization of these two sites, typically by first reacting the available N6 amine, followed by deprotection and reaction at the N9 amine.

Q2: What are the standard protocols for removing the Boc protecting group at the N9 position?

Answer: The Boc group is reliably cleaved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and the stable tert-butyl cation.[3] Common and effective methods include:

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a non-protic solvent like dichloromethane (DCM) is highly effective, often achieving complete deprotection at room temperature within 1-2 hours.[3]

  • Hydrogen Chloride (HCl): A solution of 4M HCl in an aprotic solvent such as 1,4-dioxane or ethyl acetate is another standard method.

It is crucial to be aware that these reactions produce the corresponding ammonium salt (e.g., TFA or HCl salt) of the free amine, which may precipitate or require a basic workup to isolate the neutral compound.

Q3: Which amine is more nucleophilic, N6 or the deprotected N9?

Answer: Generally, the primary amine at C9 (after deprotection) is more nucleophilic than the secondary amine at N6. This is due to reduced steric hindrance. The N6 amine is embedded within the piperidine ring and is flanked by the bulky spirocyclic junction, which can slow its rate of reaction with sterically demanding electrophiles. However, the electronic environment also plays a role, and the specific reaction conditions (solvent, electrophile, etc.) can influence relative reactivity.

Q4: What are the recommended storage and handling conditions?

Answer: The compound is generally a stable solid. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, such as a refrigerator (2-8°C). It is sensitive to strong acids, which will cause premature deprotection.[4] When handling, standard personal protective equipment (gloves, safety glasses, lab coat) should be used.

Section 2: Troubleshooting Guide: Boc-Deprotection at C9

The removal of a Boc group is one of the most common transformations in organic synthesis, yet it can present challenges.[5]

Problem 1: Incomplete or Sluggish Deprotection

You monitor your reaction by TLC or LC-MS and observe a significant amount of starting material remaining even after the expected reaction time.

Potential Cause Scientific Rationale & Recommended Solution
Insufficient Acid The deprotection is acid-catalyzed. An insufficient number of equivalents of acid will result in an incomplete reaction. Solution: Ensure at least 10 equivalents of strong acid like TFA are used. For HCl in dioxane, using it as the solvent ensures a large excess.
Low Temperature While most Boc deprotections proceed readily at room temperature, highly stable or sterically hindered carbamates may require gentle heating. Solution: If the reaction is sluggish at room temperature, consider warming it to 30-40°C. Monitor carefully to avoid potential side reactions.
Presence of a Basic Moiety If another basic functional group is present elsewhere in the molecule, it can consume the acid catalyst, slowing the desired deprotection. Solution: Increase the stoichiometry of the acid to compensate for any internal acid-base reactions.
Problem 2: Formation of Unidentified Side Products

After workup, your NMR spectrum shows unexpected peaks, suggesting the formation of impurities.

Potential Cause Scientific Rationale & Recommended Solution
Alkylation by tert-butyl Cation The cleavage of the Boc group generates a reactive tert-butyl cation. This carbocation can alkylate any nucleophilic functional groups on your molecule or in the solvent (e.g., a thioether or an indole).[4] Solution: Add a cation scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triethylsilane (TES), typically at a concentration of 5-10% (v/v). These molecules are more nucleophilic than your product and will preferentially trap the t-butyl cation.
Degradation of Acid-Sensitive Groups Other functional groups in your molecule (e.g., acetals, ketals, or other protecting groups like Trityl) may also be labile to the strong acidic conditions required for Boc removal. Solution: If other acid-sensitive groups are present, consider a milder deprotection method. While less common, methods using solid-supported acids or thermolytic deprotection (heating in a high-boiling point solvent) can sometimes offer greater selectivity.[5][6]
Optimized Protocol: Boc-Deprotection with a Cation Scavenger
  • Preparation: Dissolve the Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add triethylsilane (TES) (2.0-3.0 eq) or anisole (5-10% v/v) to the solution.

  • Acid Addition: Cool the mixture to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 1-3 hours).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The residue can be co-evaporated with toluene to remove residual TFA. The resulting TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to yield the free amine.

Section 3: Troubleshooting Guide: Amide Coupling at N6

Amide bond formation is a cornerstone of medicinal chemistry, but coupling a secondary amine on a sterically demanding scaffold can be challenging.[7][8][9]

Problem: Low Yield of the Desired Amide Product

Despite using standard coupling conditions, the yield is poor, and starting materials are recovered.

Potential Cause Scientific Rationale & Recommended Solution
Inefficient Carboxylic Acid Activation The reaction requires the conversion of the carboxylic acid into a highly reactive intermediate (e.g., an active ester) that can be attacked by the amine. If this activation step is slow or inefficient, the overall reaction will suffer. Solution: Switch to a more potent coupling reagent. While carbodiimides like EDC are common, uronium/aminium-based reagents such as HATU or HBTU are often more effective for hindered couplings.[7] These reagents rapidly generate the active ester and are less susceptible to side reactions.
Steric Hindrance The N6 amine is sterically encumbered. The combination of a bulky amine and a bulky carboxylic acid can dramatically slow the reaction rate. Solution: Increase the reaction temperature (e.g., from room temperature to 40-60°C) and extend the reaction time. Also, ensure the base used, typically a hindered amine like N,N-diisopropylethylamine (DIPEA), is not interfering. In some cases, a less hindered base like 2,4,6-collidine may be beneficial.
Suboptimal Solvent The choice of solvent can impact the solubility of reagents and the reaction rate. Solution: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is generally an excellent choice for amide couplings as it effectively solvates all components. Anhydrous conditions are critical, as water can hydrolyze the activated intermediate.
Comparative Table of Common Coupling Reagents
ReagentFull NameProsCons
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleInexpensive, water-soluble urea byproduct.Can be slow for hindered couplings, risk of racemization.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery fast, highly efficient for hindered couplings, low racemization.[7]More expensive, can be moisture-sensitive.
T3P® Propylphosphonic AnhydrideHigh reactivity, clean reaction profile, byproducts are water-soluble.Often requires a specific base like pyridine or triethylamine.
Workflow for Optimizing Amide Coupling

Below is a decision-making workflow for troubleshooting a challenging amide coupling reaction with the N6-amine.

G start Low Amide Yield (Starting with EDC/HOBt, DIPEA, DMF, RT) reagent Switch to a stronger coupling reagent (e.g., HATU) start->reagent temp Increase reaction temperature (e.g., to 50°C) reagent->temp time Increase reaction time (e.g., to 24h) temp->time check Is yield improved? time->check success Success: Finalize Protocol check->success Yes fail Re-evaluate: Consider alternative coupling partners or synthetic route check->fail No

Caption: Troubleshooting flowchart for optimizing amide coupling reactions.

Section 4: Proposed Synthetic Strategy: Sequential Functionalization

A key advantage of this building block is the ability to selectively modify both nitrogen atoms. The most logical and field-proven approach is to functionalize the more accessible N6 position first, then deprotect and functionalize the N9 position.

G start_mol Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate N6-H N9-Boc step1 Step 1: N6-Acylation (R-COOH, HATU, DIPEA, DMF) start_mol->step1 intermediate Intermediate N6-R N9-Boc step1->intermediate step2 Step 2: N9-Deprotection (TFA, DCM, TES) intermediate->step2 intermediate2 Intermediate N6-R N9-H step2->intermediate2 step3 Step 3: N9-Functionalization (e.g., R'-COCl, Et3N) intermediate2->step3 final_mol Final Product N6-R N9-R' step3->final_mol

Caption: Recommended workflow for sequential N6 and N9 functionalization.

This strategy ensures regiochemical control and allows for the synthesis of diverse, highly functionalized spirocyclic compounds for screening in drug discovery programs.

References

  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • GARDP Revive. Managing Acinetobacter baumannii infections: Continuing therapeutic challenges. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • National Center for Biotechnology Information. tert-Butyl (R)-(6-azaspiro[3.4]octan-8-yl)carbamate - PubChem. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • National Center for Biotechnology Information. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. [Link]

  • MDPI. Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Malaysian Journal of Analytical Sciences. OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]

  • MDPI. Combined Treatment with Host-Directed and Anticytomegaloviral Kinase Inhibitors: Mechanisms, Synergisms and Drug Resistance Barriers. [Link]

  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications - Chemical Science. [Link]

  • National Center for Biotechnology Information. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Optimization

Optimizing reaction conditions for the Boc deprotection of complex azaspiro compounds

Welcome to the Technical Support Center. Azaspiro scaffolds—such as azaspiro[3.3]heptanes, azaspiro[3.5]nonanes, and oxa-azaspirocycles—are highly valued as conformationally restricted bioisosteres for piperidines and mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Azaspiro scaffolds—such as azaspiro[3.3]heptanes, azaspiro[3.5]nonanes, and oxa-azaspirocycles—are highly valued as conformationally restricted bioisosteres for piperidines and morpholines in modern drug discovery. However, their inherent ring strain, steric hindrance, and frequent pairing with sensitive functional groups make the removal of the tert-butoxycarbonyl (Boc) protecting group a highly nuanced step.

This guide provides troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding, chemoselective deprotections.

Diagnostic Workflow for Deprotection Strategy

Selecting the correct deprotection conditions is the most critical step in preventing side reactions. Use the logical workflow below to determine the optimal protocol for your specific azaspiro substrate.

G Start N-Boc Azaspiro Compound Q1 Contains acid-sensitive groups (e.g., ketal, nitrile)? Start->Q1 Q2 Contains base-sensitive groups? Q1->Q2 Yes Q3 Contains nucleophilic residues (e.g., indole, thiol)? Q1->Q3 No Base Base-Promoted (Cs2CO3 / MeOH, Reflux) Q2->Base No Mild Mild Electrophilic (Oxalyl Chloride / MeOH, RT) Q2->Mild Yes (Small Scale) Thermal Continuous-Flow Thermal (No Reagents, 150-200°C) Q2->Thermal Yes (Scale-up) AcidScav Acidic with Scavengers (TFA/DCM + TIS/H2O) Q3->AcidScav Yes Standard Standard Acidic (4M HCl / Dioxane) Q3->Standard No

Decision tree for selecting Boc deprotection conditions in azaspiro compounds.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why does standard TFA/DCM treatment cause ring-opening or degradation in my azaspiro[3.3]heptane substrate? A1: Highly strained systems, particularly spiro-azetidines, are notoriously sensitive to both strong acids and strong bases, often leading to strain-release ring-opening byproducts[1]. The protonation of the azetidine nitrogen or adjacent heteroatoms lowers the activation energy for C-N or C-C bond cleavage. If standard trifluoroacetic acid (TFA) or HCl conditions cause degradation, you must pivot to milder alternatives. Electrophilic cleavage using oxalyl chloride in methanol[2] or catalyst-free thermal deprotection[3] are highly recommended to preserve the spirocyclic core.

Q2: I am observing +56 Da mass adducts in my LC-MS after acidic deprotection. What is happening? A2: This mass shift indicates the tert-butylation of nucleophilic sites on your molecule (e.g., electron-rich aromatic rings, thiols, or the newly freed amine). Acidic cleavage of the Boc group generates a highly reactive tert-butyl cation intermediate[4]. If this cation is not immediately quenched, it acts as a potent electrophile, leading to alkylated impurities that are often difficult to separate. To prevent this, you must incorporate carbocation scavengers—such as triisopropylsilane (TIS), water, or thioanisole (typically 1–5% v/v)—into your deprotection cocktail[5].

Q3: My azaspiro compound contains an acid-sensitive nitrile and a ketal. How can I remove the Boc group without hydrolyzing them? A3: Conventional acid-mediated protocols will inevitably hydrolyze ketals and can degrade nitriles. For such highly functionalized substrates, a base-promoted strategy is optimal. Refluxing the substrate with Cesium Carbonate (Cs₂CO₃) in methanol has been proven to selectively remove the Boc group from complex azetidine systems while fully preserving acid-sensitive motifs like nitriles[6].

Q4: My deprotection is incomplete even after 12 hours. Should I heat the TFA/DCM mixture? A4: Heating TFA is generally discouraged due to safety risks (volatility) and the increased likelihood of side reactions. Incomplete deprotection in azaspiro systems is usually caused by extreme steric hindrance blocking the acid's access to the carbamate[5]. Instead of heating TFA, switch to 4M HCl in 1,4-dioxane, which often provides better solvation and more effective protonation for sterically hindered amines[7]. Alternatively, continuous-flow thermal deprotection at 150–200 °C without reagents can force the deprotection of highly hindered substrates to completion[3].

Mechanistic Insights: The Role of Scavengers

Understanding the cleavage mechanism is critical for troubleshooting. The diagram below illustrates how the tert-butyl cation is generated and the divergent pathways it can take if scavengers are omitted.

G Boc N-Boc Amine Protonated Protonated Intermediate Boc->Protonated + H+ TS Fragmentation Protonated->TS Products Free Amine + CO2 TS->Products tBu tert-Butyl Cation (Reactive Electrophile) TS->tBu Byproduct Alkylated Byproduct (+56 Da Mass Adduct) tBu->Byproduct + Nucleophilic Substrate Quenched Quenched Byproduct (e.g., tBu-TIS / Isobutylene) tBu->Quenched + Scavenger (TIS/H2O)

Mechanistic pathway of acid-catalyzed Boc deprotection and carbocation scavenging.

Quantitative Comparison of Deprotection Methodologies

MethodReagentsTempTimeTypical YieldFunctional Group Tolerance
Standard Acidic 4M HCl/Dioxane or TFA/DCM0 °C to RT1–4 h85–99%Poor for ketals, acetals, nitriles. Good for robust spirocycles.
Mild Electrophilic Oxalyl Chloride, MeOHRT1–4 h80–90%Excellent for acid-sensitive heterocycles.
Base-Promoted Cs₂CO₃, MeOHReflux (65 °C)4–12 h>90%Excellent for nitriles, ketals, and halogens.
Thermal (Flow) None (Solvent: THF or Toluene)150–200 °C<10 min92–99%Broad tolerance; ideal for scale-up and avoiding salt breaks.

Validated Experimental Protocols

Protocol 1: Standard Acidic Cleavage with Scavengers (For Robust Azaspiro Compounds)

Causality: TFA provides the necessary acidity to protonate the carbamate, while TIS and water irreversibly trap the resulting tert-butyl cation, preventing the alkylation of the spirocycle.

  • Dissolve the N-Boc azaspiro compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Prepare a scavenger cocktail of TFA/DCM/TIS/H₂O in a 50:45:2.5:2.5 volume ratio[5].

  • Cool the substrate solution to 0 °C and add the scavenger cocktail dropwise.

  • Remove the ice bath and stir at room temperature for 1–2 hours. Monitor reaction progress via LC-MS or TLC[7].

  • Concentrate the mixture under reduced pressure. To isolate the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8[7]. Extract, dry over Na₂SO₄, and concentrate.

Protocol 2: Mild Electrophilic Cleavage (For Acid-Sensitive Spirocycles)

Causality: Oxalyl chloride acts as a mild electrophile, activating the Boc carbonyl oxygen to induce fragmentation without generating a highly acidic bulk environment, thereby protecting sensitive functional groups[2].

  • In an oven-dried flask, dissolve the N-Boc substrate (1.0 eq) in anhydrous methanol (0.2 M).

  • Stir at room temperature for 5 minutes.

  • Add oxalyl chloride (2.0 eq) dropwise. Caution: Gas evolution (CO₂, CO) will occur.

  • Stir the reaction at room temperature for 1–4 hours[2].

  • Quench carefully with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry and concentrate in vacuo.

Protocol 3: Base-Promoted Cleavage (For Highly Acid-Sensitive Azetidines)

Causality: Utilizing a carbonate base avoids the carbocation pathway entirely, likely proceeding via an isocyanate intermediate, which is rapidly trapped by methanol. This prevents the degradation of nitriles and ketals[6].

  • Dissolve the N-Boc azaspiro compound (1.0 eq) in methanol (0.1 M).

  • Add Cesium Carbonate (Cs₂CO₃) (3.0 eq) to the solution[6].

  • Heat the mixture to reflux (approx. 65 °C) and stir for 4–12 hours, monitoring by LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.

  • Purify the crude free amine via flash column chromatography (DCM/MeOH/NH₄OH).

Protocol 4: Continuous-Flow Thermal Deprotection (For Scale-Up)

Causality: High-temperature thermolysis drives the fragmentation of the Boc group into isobutylene and CO₂ without any chemical reagents. This prevents salt formation, allowing the free amine to be telescoped directly into subsequent amidation steps[3].

  • Dissolve the N-Boc substrate in THF or Toluene to form a homogenous 0.2 M solution[3].

  • Pump the solution through a continuous-flow reactor equipped with a high-temperature coil heated to 150–200 °C.

  • Set the flow rate to achieve a residence time of 5–10 minutes.

  • Collect the reactor effluent. The byproduct gases (isobutylene and CO₂) will vent automatically. The resulting solution contains the pure free amine, ready for the next synthetic step.

References

  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane Source: Benchchem URL:7

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL:2

  • Navigating Boc Deprotection: A Guide to Preventing Side Products Source: Benchchem URL:5

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)... Source: ChemRxiv URL:6

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI URL:4

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors Source: PMC (NIH) URL:1

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions Source: Organic Process Research & Development (ACS Publications) URL:3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate in Coupling Reactions

Welcome to the technical support center for troubleshooting coupling reactions with Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting coupling reactions with Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this sterically hindered secondary amine. Here, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to navigate the complexities of forming amide and C-N bonds with this unique building block.

Introduction: Understanding the Challenge

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate is a valuable building block in medicinal chemistry due to its rigid spirocyclic scaffold, which can impart favorable three-dimensional properties to drug candidates.[1] However, the secondary amine within the 6-azaspiro[3.5]nonane core presents significant synthetic challenges. Its location within a bicyclic system, coupled with the bulky tert-butoxycarbonyl (Boc) protecting group, results in substantial steric hindrance. This steric congestion can significantly impede the approach of activated carboxylic acids or electrophiles, leading to low yields, slow reaction rates, and in some cases, complete reaction failure with standard coupling protocols.[2][3]

This guide provides a systematic approach to overcoming these challenges, focusing on the selection of appropriate coupling reagents, optimization of reaction conditions, and alternative synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling reaction (e.g., HATU, HOBt/EDC) resulting in low to no yield with Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate?

A1: The primary reason for the low reactivity of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate in standard amide coupling reactions is severe steric hindrance.[2] The spirocyclic nature of the amine and the presence of the bulky Boc-protecting group physically obstruct the nitrogen atom, making it a poor nucleophile. Standard coupling reagents like HATU and EDC/HOBt form activated esters that may not be sufficiently reactive to overcome the high activation energy barrier required for the sterically demanding nucleophilic attack.[2]

Q2: What are the tell-tale signs of a failed or stalled coupling reaction with this amine?

A2: Common indicators of a problematic coupling reaction include:

  • Low or no product yield: This is the most direct indication of a failed reaction.

  • Presence of unreacted starting materials: Analysis of the crude reaction mixture via TLC or LC-MS will show significant amounts of the starting amine and carboxylic acid.

  • Formation of multiple byproducts: The presence of numerous spots on a TLC plate or multiple peaks in an HPLC chromatogram can indicate side reactions or degradation of starting materials and reagents under the reaction conditions.[3]

  • Stalled reaction: Monitoring the reaction over time reveals that it has not progressed to completion.

Q3: Which classes of coupling reagents are more effective for sterically hindered secondary amines like this one?

A3: For sterically demanding couplings, it is often necessary to employ more potent activating agents than standard carbodiimides. The following classes of reagents have demonstrated greater success:

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for sterically hindered couplings.[3] They form highly reactive acylphosphonium intermediates.

  • Uronium/Aminium Salts: While HATU may struggle, other uronium salts like COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can be more effective due to their high reactivity and the generation of water-soluble byproducts, which simplifies purification.[4]

  • Acid Halides: Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride is a classic and highly effective strategy for coupling with unreactive amines.[5] This approach significantly increases the electrophilicity of the carbonyl carbon.

Troubleshooting Guide & Optimization Strategies

Issue 1: Low Yield in Amide Coupling Reactions

If you are experiencing low yields, a systematic optimization of your reaction conditions is crucial. The following flowchart outlines a logical troubleshooting workflow.

Troubleshooting_Workflow start Low Yield Observed reagent Change Coupling Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions If yield is still low success Improved Yield reagent->success If successful base Modify Base conditions->base solvent_temp Adjust Solvent & Temperature conditions->solvent_temp acyl_halide Alternative Strategy: Acyl Halide Formation base->acyl_halide If no improvement base->success If successful solvent_temp->acyl_halide If no improvement solvent_temp->success If successful acyl_halide->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Table 1: Recommended Coupling Reagents and Conditions for Sterically Hindered Amines

Coupling ReagentClassRecommended BaseTypical SolventKey AdvantagesPotential Drawbacks
PyBOP PhosphoniumDIPEA, 2,4,6-CollidineDMF, DCMHigh reactivity for hindered amines.Byproduct can complicate purification.
COMU UroniumDIPEADMF, NMPHigh reactivity, safer than HOBt/HOAt-based reagents, water-soluble byproducts.[4]Higher cost.
T3P® Phosphonic AnhydridePyridine, DIPEAEthyl Acetate, DCMEffective for difficult couplings, often with low epimerization.[6]Can require higher temperatures.
Acyl Chloride Acid HalidePyridine, Et3NDCM, THFHighly reactive, drives reactions to completion.[5]Requires an extra synthetic step, sensitive to moisture.
Experimental Protocol: Acyl Chloride Formation and Coupling

This protocol provides a general method for the formation of an acyl chloride followed by coupling to Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate.

Step 1: Acyl Chloride Formation

  • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Amide Coupling

  • In a separate flask under an inert atmosphere, dissolve Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and proceed with a standard aqueous workup and purification.

Issue 2: Low Reactivity in Buchwald-Hartwig Amination

For C-N cross-coupling reactions, the steric hindrance of the amine can also lead to low yields.

Q4: My Buchwald-Hartwig amination with an aryl halide is not working. What should I consider?

A4: Low yields in Buchwald-Hartwig aminations with this amine are often due to a combination of factors including catalyst deactivation, suboptimal ligand choice, and an inappropriate base.[7] The sterically hindered nature of the amine can slow down the reductive elimination step.

Troubleshooting Steps for Buchwald-Hartwig Amination:

  • Ensure an Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen.[7] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.

  • Use High-Purity Reagents: Water can lead to catalyst decomposition.[7] Use anhydrous solvents and ensure your amine and aryl halide are pure.

  • Optimize Ligand and Base Combination: The choice of ligand and base is critical and often substrate-dependent. A systematic screening of different ligands and bases is recommended.[7] For sterically hindered amines, bulky, electron-rich phosphine ligands are often more effective.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results.[7]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Hindered Amines

LigandPalladium SourceRecommended BaseTypical SolventKey Considerations
tBuXPhos Pd2(dba)3 or Pd(OAc)2NaOtBu, K3PO4Toluene, DioxaneExcellent for sterically hindered substrates.[8]
RuPhos Pd2(dba)3 or G3-PrecatalystsK2CO3, Cs2CO3t-BuOH, TolueneEffective with weaker bases, offering better functional group tolerance.
BrettPhos Pd2(dba)3 or G3-PrecatalystsLHMDSTHF, TolueneUseful for substrates with protic functional groups.[8]
Experimental Protocol: Ligand and Base Screening for Buchwald-Hartwig Amination

This protocol outlines a high-throughput screening approach to identify the optimal ligand and base for your specific substrates.

Buchwald_Screening prep Prepare Stock Solutions: Aryl Halide, Amine, Pd Source, Ligands, Bases dispense Dispense Reagents into 96-well Plate or Vials prep->dispense react Seal, Heat, and Stir dispense->react analyze Cool, Dilute, and Analyze by LC-MS or GC-MS react->analyze identify Identify Optimal Conditions analyze->identify

Caption: Workflow for screening Buchwald-Hartwig amination conditions.

  • Preparation of Stock Solutions: Prepare individual stock solutions of your aryl halide, Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate, palladium source (e.g., Pd2(dba)3), various ligands, and bases in a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Dispensing Reagents: In an array of reaction vials or a 96-well plate within a glovebox, dispense the stock solutions to create a matrix of different ligand and base combinations.

  • Reaction: Seal the vials or plate and heat to the desired temperature (typically 80-110 °C) with stirring for a set period (e.g., 12 or 24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.[7]

Conclusion

The low reactivity of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate in coupling reactions is a significant but surmountable challenge. By moving beyond standard coupling protocols and employing more reactive reagents, such as phosphonium salts or acyl halides, and by systematically optimizing reaction conditions, successful bond formation can be achieved. For C-N cross-coupling reactions, a careful screening of ligands and bases is paramount. This guide provides a starting point for troubleshooting and developing robust synthetic procedures for the incorporation of this valuable spirocyclic building block into your target molecules.

References

  • E., A., & S., A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 109-124.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-256.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Azaspiro[3.
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. BenchChem.
  • BenchChem. (2025).
  • American Chemical Society. (2019, December 4). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
  • ChemScene. Tert-butyl (2-amino-6-oxaspiro[3.5]Nonan-9-yl)
  • Reddit. (2018, September 6).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Royal Society of Chemistry. Studies on the reactivity of N-(3-thienyl)carbamates. Journal of the Chemical Society, Perkin Transactions 1.
  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • ResearchGate. (2025, August 30).
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 26).
  • PubMed. (2024, October 11). Unveiling the Significance of tert-Butoxides in Transition Metal-Free Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023, June 30).
  • MDPI. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)
  • PMC. (2025, August 19). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Sigma-Aldrich. tert-Butyl (6-acetylpyridin-3-yl)
  • American Chemical Society. (2020, January 6). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society.
  • How to Optimize Peptide Synthesis?. (n.d.).
  • Growing Science. (2022, August 29).

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate

Welcome to the Advanced Technical Support Center. As spirocyclic scaffolds increasingly dominate modern drug discovery due to their enhanced 3D character and metabolic stability, synthesizing building blocks like Tert-bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As spirocyclic scaffolds increasingly dominate modern drug discovery due to their enhanced 3D character and metabolic stability, synthesizing building blocks like Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate presents unique chemoselective challenges.

This guide is designed for researchers and process chemists. It bypasses basic synthesis overviews to directly address the mechanistic causality of byproduct formation and provides self-validating, scalable purification protocols.

Part 1: Byproduct Identification & Causality (The "Why")

Q1: Why am I observing a high percentage of di-Boc protected byproduct during the protection step? A: The precursor to your target molecule, 6-azaspiro[3.5]nonan-9-amine, is an unsymmetrical diamine. It contains a primary amine at the 9-position and a secondary amine at the 6-position (embedded within the piperidine ring). While the primary amine is kinetically favored for Boc protection due to lower steric hindrance, the secondary amine remains highly nucleophilic. If the local concentration of di-tert-butyl dicarbonate (Boc₂O) is too high, or if the stoichiometry exceeds exactly 1.0 equivalent, the reaction rapidly proceeds to form the di-Boc byproduct (di-tert-butyl 6-azaspiro[3.5]nonane-6,9-dicarboxylate)[1].

Q2: My reductive amination step leaves unreacted spirocyclic ketone. What is the mechanistic failure? A: The reductive amination of spirocyclic ketones is highly sensitive to pH and steric environment. The spiro[3.5]nonane core introduces significant steric bulk around the carbonyl carbon, which kinetically slows the formation of the intermediate imine. Furthermore, if the reaction pH drops below 4, the amine source becomes fully protonated and non-nucleophilic; if the pH is too high, the ketone is not sufficiently activated by protonation. This leads to the reducing agent (e.g., NaBH(OAc)₃) degrading before the imine is fully formed, leaving unreacted ketone in the mixture[2].

Q3: Why are my NMR spectra showing broad, unresolvable peaks after reductive amination? A: This is a classic symptom of residual borate-amine complexes. Boron byproducts generated from reducing agents like NaBH(OAc)₃ or NaBH₄ often form highly stable coordinate covalent bonds with the newly formed spirocyclic amine. Simple aqueous workups are insufficient to break these bonds, leading to poor mass balance, broad NMR signals, and downstream reaction failures[3].

Part 2: Quantitative Byproduct Analysis

To effectively troubleshoot, you must first quantify and identify the impurities. The table below summarizes the physicochemical properties of common byproducts to guide your purification strategy.

Impurity / ByproductCausalityDetection (Rf / m/z)pKaRemoval Strategy
Di-Boc Spirocycle Over-alkylation of the secondary 6-aza amine.Rf ~0.8 (EtOAc), [M+H]⁺ 341NeutralAcid-base extraction (1M HCl)
Unreacted Diamine Incomplete Boc protection.Rf ~0.1 (MeOH/DCM), [M+H]⁺ 141~9.5, ~10.2Aqueous wash or Scavenger Resin
Borate Complexes Incomplete hydrolysis of NaBH(OAc)₃.Broad ¹H NMR peaks, poor mass balanceN/AExtended stirring with sat. K₂CO₃
Diastereomers Non-stereoselective hydride attack.Split ¹H NMR signals (e.g., C9-H)~9.5Diastereomeric salt crystallization

Part 3: Advanced Purification Methodologies (The "How")

Protocol A: Chemoselective Acid-Base Purification of Mono-Boc Spirocycles

Causality: This protocol exploits the pKa differential between the target molecule and the di-Boc impurity. The desired mono-Boc product retains a basic secondary amine (pKa ~9.5), whereas the di-Boc byproduct is electronically neutral[1].

  • Dissolution: Dissolve the crude reaction mixture (containing mono-Boc, di-Boc, and unreacted diamine) in dichloromethane (DCM).

  • Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and allow the phases to separate.

  • Phase Separation (Self-Validation): Collect the aqueous layer. Do not discard the organic layer yet. Check the organic layer via TLC; it should contain only the high-Rf neutral di-Boc byproduct and unreacted Boc₂O. Once confirmed, discard the organic layer.

  • Basification: Cool the retained aqueous layer in an ice bath (to prevent thermal Boc deprotection)[4]. Slowly add concentrated NaOH solution dropwise until the pH is strictly >12 (verify with pH paper).

  • Product Recovery: Extract the basified aqueous layer three times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the pure Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate[5].

Protocol B: Borate Complex Disruption Post-Reductive Amination

Causality: Extended exposure to a mild, highly concentrated base is required to outcompete the nitrogen lone pair and hydrolyze the boron-nitrogen coordinate bonds[3].

  • Concentration: Upon completion of the reductive amination, concentrate the reaction mixture under reduced pressure to remove volatile solvents.

  • Resuspension: Resuspend the crude residue in ethyl acetate (EtOAc).

  • Hydrolysis: Add an equal volume of saturated aqueous K₂CO₃.

  • Extended Agitation: Stir the biphasic mixture vigorously at room temperature for a minimum of 2 hours. Note: Shaking in a separatory funnel for 5 minutes is insufficient.

  • Extraction: Separate the phases, extract the aqueous layer twice more with EtOAc, dry the combined organics over Na₂SO₄, and concentrate.

Part 4: Synthetic Workflow & Purification Visualization

G Start 6-azaspiro[3.5]nonan-9-amine (Diamine Precursor) BocRxn Boc Protection (1.0 eq Boc2O, MeOH) Start->BocRxn Crude Crude Mixture (Mono-Boc, Di-Boc, Unreacted) BocRxn->Crude AcidExt Acid Extraction (1M HCl, pH 2) Crude->AcidExt OrgLayer Organic Phase (Di-Boc Byproduct) AcidExt->OrgLayer Discard AqLayer Aqueous Phase (Protonated Mono-Boc) AcidExt->AqLayer Retain Basify Basification (NaOH, pH >12) AqLayer->Basify Extract DCM Extraction & Concentration Basify->Extract Pure Pure Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate Extract->Pure

Workflow for the chemoselective purification of mono-Boc spirocyclic amines.

References

  • Ranu, B. C. et al. "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

  • Carreira, E. M. et al. "Supporting Information - 2-oxa-6-azaspiro[3.3]heptan." Wiley-VCH. URL: [Link]

  • "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Racemization in Stereoselective Spirocyclic Compound Synthesis

Welcome to the Technical Support Center for the stereoselective synthesis of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to maintaining stereochemical integrity during the synthesis of these structurally complex molecules.

Spirocycles, with their rigid three-dimensional structures, are increasingly important scaffolds in medicinal chemistry and materials science.[1] However, their synthesis, particularly the control of the spirocyclic stereocenter and any associated axial chirality, presents unique challenges. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a critical issue that can undermine the efficacy and safety of the final product.[2][3] This guide provides a structured approach to diagnosing and preventing racemization in your stereoselective reactions.

FAQs: Understanding and Preventing Racemization

Q1: What are the primary causes of racemization in stereoselective reactions involving spirocyclic compounds?

A1: Racemization in these systems typically arises from several factors that compromise the stereochemical integrity of either the starting materials, intermediates, or the final product. Key causes include:

  • Reversible Reactions: If the spirocyclization step is reversible, the product can reopen to an achiral or rapidly racemizing intermediate, leading to a loss of enantiomeric excess.[4]

  • Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as enolates or carbocations at the spirocenter, can lead to non-stereospecific bond formation and racemization.[2][3]

  • Atropisomerism and Rotational Barriers: Many spirocyclic systems, particularly those containing biaryl or other sterically hindered motifs, can exhibit axial chirality. If the rotational barrier around the chiral axis is low, thermal racemization can occur.[5][6][7]

  • Harsh Reaction Conditions: High temperatures, prolonged reaction times, and the use of strong acids or bases can provide the energy needed to overcome activation barriers for racemization pathways.[8]

  • Catalyst-Related Issues: In catalytic asymmetric reactions, an inappropriate choice of catalyst, ligand, or suboptimal catalyst loading can lead to a background, non-stereoselective reaction, or even catalyze the racemization of the product.

Q2: I'm observing a significant loss of enantiomeric excess (% ee) in my spirocyclization. How do I begin troubleshooting?

A2: A systematic approach is crucial. Start by pinpointing the stage where racemization is occurring.

Troubleshooting Workflow for Racemization

G start Racemization Observed check_sm Is the starting material enantiomerically pure and stable? start->check_sm check_reaction Monitor % ee over the course of the reaction check_sm->check_reaction Yes end Stereochemical Integrity Maintained check_sm->end No, purify/stabilize SM racemization_during Racemization occurs during the reaction check_reaction->racemization_during Yes racemization_post Racemization occurs during workup/purification check_reaction->racemization_post No analyze_conditions Analyze Reaction Conditions racemization_during->analyze_conditions analyze_workup Analyze Workup & Purification racemization_post->analyze_workup solution_conditions Implement Solutions (e.g., lower temp, milder reagents) analyze_conditions->solution_conditions solution_workup Implement Solutions (e.g., milder quench, optimized chromatography) analyze_workup->solution_workup solution_conditions->end solution_workup->end

Caption: A workflow for diagnosing the source of racemization.

Step-by-Step Protocol for Monitoring Racemization:

  • Confirm Starting Material Purity: Before starting the reaction, verify the enantiomeric purity of your chiral starting materials and any chiral reagents or catalysts using a suitable analytical technique (e.g., chiral HPLC, SFC, or GC).

  • Time-Course Analysis: Set up the reaction as usual. At regular intervals (e.g., 10%, 50%, 90%, and 100% conversion as determined by TLC, LC-MS, or NMR), carefully quench a small aliquot of the reaction mixture.

  • Immediate Analysis: Promptly analyze the enantiomeric excess of the product in each aliquot. This will reveal whether the loss of stereochemical integrity is happening gradually throughout the reaction or during a specific phase.

  • Workup and Purification Analysis: Analyze the % ee of the crude product after the full reaction workup and again after purification. This will determine if these steps are contributing to racemization.

Troubleshooting Guides

Issue 1: Racemization Occurring During the Reaction

If your time-course analysis indicates a progressive loss of enantiomeric excess as the reaction proceeds, consider the following factors related to your reaction conditions.

1.1 The Role of Temperature

Causality: Higher temperatures can provide sufficient energy to overcome the rotational barrier in axially chiral spirocycles or promote reversible reactions that proceed through achiral intermediates.[8]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This is often the most effective way to minimize unwanted side reactions and racemization.[9]

  • Optimize for Slower, More Selective Reactions: If lowering the temperature significantly slows down the reaction, consider using a more active catalyst or a more reactive substrate to compensate, rather than increasing the temperature.

1.2 Solvent Effects

Causality: The polarity of the solvent can influence the stability of intermediates. Polar protic solvents can stabilize charged, planar intermediates that lead to racemization, while nonpolar aprotic solvents often favor concerted, stereospecific pathways.[9][10]

Troubleshooting Steps:

  • Solvent Screening: Conduct the reaction in a range of solvents with varying polarities. A systematic screen can reveal a solvent that disfavors the racemization pathway.

  • Consider Solvent Viscosity: In some cases, more viscous solvents can hinder bond rotation in atropisomeric systems, thus reducing the rate of racemization.

SolventPolarity IndexTypical ApplicationImpact on Racemization
Toluene2.4Nonpolar, aproticOften favors stereoselectivity by minimizing stabilization of polar intermediates.
THF4.0Polar, aproticA common choice, but can sometimes promote racemization more than less polar solvents.
Dichloromethane3.1Polar, aproticCan be a good starting point, but its polarity might be sufficient to facilitate some racemization.
Methanol5.1Polar, proticGenerally avoided in stereoselective reactions as it can stabilize carbocationic intermediates and promote SN1-type pathways.[8]
1.3 Choice of Catalyst and Ligand

Causality: The chiral catalyst and its associated ligand are fundamental to inducing and maintaining stereoselectivity. An inappropriate catalyst-ligand combination can be inefficient, leading to a competitive non-catalyzed, non-stereoselective background reaction. In some cases, the catalyst itself might facilitate product racemization.

Troubleshooting Steps:

  • Ligand Screening: For metal-catalyzed reactions, screen a library of chiral ligands. Small modifications to the ligand structure can have a profound impact on the transition state geometry and, consequently, the stereoselectivity. Chiral spiro ligands, such as those based on SPINOL or SPHENOL, have shown great success in a variety of asymmetric transformations.[11][12]

  • Catalyst Loading: Optimize the catalyst loading. Too little catalyst may result in a slow reaction with a significant background reaction, while too much can sometimes lead to side reactions.

  • Dual Catalyst Systems: For complex transformations, consider dual catalytic systems where each catalyst controls a specific stereocenter, which can be a powerful strategy for constructing complex spirocycles with high stereocontrol.[13]

Issue 2: Racemization During Workup or Purification

If the enantiomeric excess of your crude product is high, but it decreases after workup and/or purification, these steps are the likely culprits.

2.1 pH Effects During Workup

Causality: Acidic or basic conditions during the workup can catalyze the racemization of products that have acidic or basic functional groups near the stereocenter. For example, a ketone adjacent to the spirocenter can enolize under acidic or basic conditions, leading to racemization.

Troubleshooting Steps:

  • Use a Buffered Quench: Instead of quenching with strong acids or bases, use a buffered aqueous solution (e.g., saturated aqueous NH₄Cl for a mildly acidic quench or a phosphate buffer).

  • Minimize Contact Time: Perform extractions and washes as quickly as possible to minimize the product's exposure to the aqueous phase.

  • Temperature Control: Keep the product cold during the workup process.

2.2 Chromatography-Induced Racemization

Causality: Silica gel is acidic and can catalyze the racemization of acid-sensitive compounds. Similarly, alumina can be basic. The prolonged contact time and large surface area during column chromatography can exacerbate this issue.

Troubleshooting Steps:

  • Deactivate Silica Gel: Before use, wash the silica gel with a solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) to neutralize the acidic sites.

  • Use Alternative Stationary Phases: Consider using less acidic stationary phases like Florisil or neutral alumina.

  • Optimize Chromatography Conditions: Use a slightly more polar solvent system to elute the product faster, reducing its residence time on the column.

  • Recrystallization: If possible, recrystallization is often the best method for purifying chiral compounds as it can often enrich the enantiomeric excess and avoids contact with potentially harmful stationary phases.

Decision Tree for Purification of Stereochemically Labile Spirocycles

G start High % ee in Crude Product is_acid_sensitive Is the compound potentially acid-sensitive? start->is_acid_sensitive is_base_sensitive Is the compound potentially base-sensitive? is_acid_sensitive->is_base_sensitive No use_neutral_silica Use Neutralized Silica Gel is_acid_sensitive->use_neutral_silica Yes try_recrystallization Attempt Recrystallization is_base_sensitive->try_recrystallization No use_alumina Consider Neutral Alumina is_base_sensitive->use_alumina Yes try_recrystallization->use_neutral_silica Unsuccessful success Purified Product with High % ee try_recrystallization->success Successful use_neutral_silica->try_recrystallization use_alumina->try_recrystallization

Caption: A decision-making guide for purifying sensitive spirocyclic compounds.

By systematically evaluating each stage of your experimental process, from the choice of reagents and conditions to the final purification steps, you can effectively diagnose and prevent the racemization of your valuable spirocyclic compounds, ensuring the stereochemical integrity required for their intended applications.

References

  • Zhang, J., et al. (2021). Stereodivergent Synthesis of Chiral Spirocycles via Dual-Metal Catalysis. ResearchGate. Available at: [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. (n.d.). OAE Publishing Inc. Available at: [Link]

  • Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. (2024). Organic Letters. Available at: [Link]

  • Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. (2024). ACS Publications. Available at: [Link]

  • Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. (2024). PubMed. Available at: [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (n.d.). PMC. Available at: [Link]

  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. (2018). Journal of the American Chemical Society. Available at: [Link]

  • Racemization, Enantiomerization and Diastereomerization. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Available at: [Link]

  • Stereocontrol of C–N Axial and Spiro-Central Chirality via Rh(II)-Catalyzed Enantioselective N–H Bond Insertion of Indolinone-Spiroacetal. (2023). Organic Letters. Available at: [Link]

  • Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress. (2022). ResearchGate. Available at: [Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm. (n.d.). PMC. Available at: [Link]

  • Preparation of Enantioenriched Spirocyclic Scaffolds Transferring Axial Chirality from Borylalkylidenecycloalkanes. (2025). ResearchGate. Available at: [Link]

  • Proposed racemization mechanism. (n.d.). ResearchGate. Available at: [Link]

  • Kinetics and Mechanisms of Isomerization and Racemization Processes of Six‐Coordinate Chelate Complexes. (n.d.). ResearchGate. Available at: [Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities. (n.d.). PMC. Available at: [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (n.d.). PMC. Available at: [Link]

  • Do reaction conditions affect the stereoselectivity in the Staudinger reaction?. (2006). PubMed. Available at: [Link]

  • Racemization. (n.d.). Wikipedia. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (n.d.). RSC Publishing. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers. Available at: [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (n.d.). PMC. Available at: [Link]

  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Available at: [Link]

  • Efficient and Expeditious Protocols for the Synthesis of Racemic and Enantiomerically Pure Endocyclic Enecarbamates from N-Acyl Lactams and N-Acyl Pyrrolidines. (1999). The Journal of Organic Chemistry. Available at: [Link]

  • Atropisomerism in the 2-Arylimino-N-(2-hydroxyphenyl)thiazoline Series: Influence of Hydrogen Bonding on the Racemization Process. (2007). The Journal of Organic Chemistry. Available at: [Link]

  • Atropisomers. (2018). The Knowles Group - Princeton University. Available at: [https://knowles.princeton.edu/wp-content/uploads/sites/2 Knowles Group/files/2018-06-09-Atropisomers-MS.pdf]([Link] Knowles Group/files/2018-06-09-Atropisomers-MS.pdf)

  • Stereoselective and Stereospecific Reactions. (2010). Master Organic Chemistry. Available at: [Link]

  • Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. (2025). MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis of Spirocyclic Scaffolds: Tert-butyl N-(6-azaspirononan-9-YL)carbamate vs. Traditional Piperidines

Comparative NMR Analysis of Spirocyclic Scaffolds: Tert-butyl N-(6-azaspiro[1]nonan-9-YL)carbamate vs. Traditional Piperidines Executive Summary In modern drug discovery, escaping "flatland" by incorporating sp³-rich, co...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Analysis of Spirocyclic Scaffolds: Tert-butyl N-(6-azaspiro[1]nonan-9-YL)carbamate vs. Traditional Piperidines

Executive Summary

In modern drug discovery, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic properties, metabolic stability, and target selectivity. The spirocyclic building block Tert-butyl N-(6-azaspiro[1]nonan-9-YL)carbamate exemplifies this paradigm shift, offering a rigidified, three-dimensional alternative to traditional flat piperidines.

However, the spiro-fusion introduces significant complexity in structural elucidation. As a Senior Application Scientist, I have designed this comparative guide to objectively evaluate the NMR spectroscopic performance of this spirocycle against its flexible counterpart, tert-butyl (piperidin-4-yl)carbamate. By decoding the causality behind the chemical shifts, this guide provides researchers with a self-validating framework for spectral interpretation.

Structural Deconstruction & Mechanistic Causality

The 6-azaspiro[1]nonane core consists of a highly strained cyclobutane ring fused to a piperidine ring at a single quaternary spiro-carbon (C4). This architecture fundamentally alters the magnetic environment of the molecule compared to a standard piperidine:

  • Cyclobutane Ring Strain : The compressed internal bond angles of the 4-membered ring force increased s-character into the exocyclic C-H bonds. This results in distinct deshielding of the protons and unique ¹³C chemical shifts, particularly the extreme shielding of the C2 methylene[2].

  • Conformational Rigidity & Diastereotopicity : Unlike standard piperidines that undergo rapid chair-chair interconversion, the spiro-fusion locks the 6-membered ring into a rigid conformation. Consequently, the C5 methylene protons (sandwiched between the spiro carbon and the nitrogen) become highly diastereotopic, appearing as a distinct AB quartet rather than a simple multiplet[3].

  • γ-Gauche Effects : The fixed spatial orientation of the nitrogen lone pair and the Boc-protected amine at C9 induces pronounced γ-gauche and β-substituent effects, significantly shifting the C9 methine and C8 methylene signals compared to a freely rotating analog[4].

Comparative NMR Data Analysis

The following tables summarize the quantitative NMR data, contrasting the rigid spirocycle with a standard flexible piperidine. The Boc group serves as a reliable internal anchor across both molecules, with its highly conserved 9H singlet at ~1.45 ppm and distinctive quaternary carbon at ~79.5 ppm[5].

Table 1: ¹H NMR Comparative Data (CDCl₃, 400 MHz)
Proton AssignmentTert-butyl N-(6-azaspiro[1]nonan-9-YL)carbamateTert-butyl (piperidin-4-yl)carbamateMechanistic Rationale
NH (Boc) ~4.80 ppm (br d, 1H)~4.50 ppm (br s, 1H)Altered solvent exposure and hydrogen bonding dynamics due to steric bulk.
CH-NHBoc C9: ~3.85 ppm (m, 1H)C4: ~3.50 ppm (m, 1H)Deshielding from the adjacent spiro-quaternary center (C4).
CH₂ next to N C5: ~2.90 & 2.65 ppm (ABq, 2H)C7: ~2.85 ppm (m, 2H)C2/C6: ~3.05 & 2.60 ppm (m, 4H)C5 protons are highly diastereotopic due to the locked spiro conformation and chiral C9 center.
CH₂ (Aliphatic) C8: ~1.65 ppm (m, 2H)C3/C5: ~1.95 & 1.30 ppm (m, 4H)Reduced flexibility in the spirocycle compresses the multiplet spread.
Cyclobutane CH₂ C1/C3: ~2.10 ppm (m, 4H)C2: ~1.85 ppm (m, 2H)N/AHigh s-character C-H bonds due to ring strain shift these signals downfield[2].
Boc -CH₃ ~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)Unaffected anchor signal[5].
Table 2: ¹³C NMR Comparative Data (CDCl₃, 100 MHz)
Carbon AssignmentTert-butyl N-(6-azaspiro[1]nonan-9-YL)carbamateTert-butyl (piperidin-4-yl)carbamateMechanistic Rationale
C=O (Boc) ~155.8 ppm~155.2 ppmStandard carbamate carbonyl[5].
Cq (Boc) ~79.5 ppm~79.1 ppmStandard tertiary carbon[5].
CH-NHBoc C9: ~51.2 ppmC4: ~48.5 ppmβ-effect from the spiro-fusion deshields the methine carbon[4].
CH₂ next to N C5: ~52.5 ppmC7: ~42.8 ppmC2/C6: ~44.3 ppmC5 is heavily deshielded by both the adjacent N6 and the spiro C4.
Spiro Quaternary C4: ~44.5 ppmN/ADistinct quaternary anchor defining the spiro junction.
Cyclobutane CH₂ C1/C3: ~31.5 ppmC2: ~15.2 ppmN/AExtreme shielding of C2 due to cyclobutane geometry and transannular effects[2].
Aliphatic CH₂ C8: ~28.5 ppmC3/C5: ~32.5 ppmStructural rigidity alters γ-gauche effects from the nitrogen lone pair[4].

High-Resolution NMR Experimental Workflow

To ensure a self-validating system, the following step-by-step methodology must be employed to accurately assign the complex overlapping signals of the spirocyclic scaffold.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of Tert-butyl N-(6-azaspiro[1]nonan-9-YL)carbamate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is free of paramagnetic impurities to maintain sharp linewidths, which are critical for resolving the C5 AB quartet.

Step 2: 1D NMR Acquisition

  • ¹H NMR: Acquire at 400 MHz (or higher) using 16 scans and a 1-second relaxation delay. Phase and baseline correct, setting TMS to 0.00 ppm.

  • ¹³C NMR: Acquire at 100 MHz using a minimum of 1024 scans and a 2-second relaxation delay to ensure the quaternary spiro carbon (C4) and Boc carbonyl are adequately resolved.

  • DEPT-135: Run a DEPT-135 experiment to invert CH₂ signals. This instantly validates the assignment of C1, C2, C3, C5, C7, and C8 (pointing down) versus C9 and Boc-CH₃ (pointing up).

Step 3: 2D NMR Validation (The Self-Validating Loop)

  • HSQC (Heteronuclear Single Quantum Coherence): Map the direct ¹H-¹³C bonds. This will definitively separate the overlapping aliphatic multiplets by correlating them to their highly distinct ¹³C shifts (e.g., linking the ~1.85 ppm proton multiplet to the uniquely shielded 15.2 ppm C2 carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): Use HMBC to "jump" across the quaternary spiro carbon (C4). Look for ³J correlations from the C1/C3 protons to C5 and C9 to confirm the connectivity of the two rings.

Visualizing the Analytical Logic

Workflow Start Sample Preparation (CDCl3, 298K) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Start->Acq1D Anchors Identify Key Anchors (Boc: 1.45 ppm, Spiro C: ~44 ppm) Acq1D->Anchors Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Anchors->Acq2D Resolve Resolve Diastereotopic Protons (C5, C7) Acq2D->Resolve Validate Confirm Cyclobutane Ring Strain Effects Acq2D->Validate

Self-validating NMR workflow for elucidating spirocyclic scaffolds.

Causality Spiro Spiro-Fusion (C4) Strain Cyclobutane Ring Strain Spiro->Strain Rigidity Conformational Rigidity Spiro->Rigidity Spiro->Rigidity Shift1 Deshielding of C1/C3 (13C: ~31-35 ppm) Strain->Shift1 Shift2 Diastereotopic C5 Protons (AB Quartet) Rigidity->Shift2 Shift3 Distinct C9 Methine (1H: ~3.8 ppm) Rigidity->Shift3

Mechanistic pathways linking spirocyclic 3D architecture to observed NMR chemical shifts.

References

  • Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[1]nonane from Cryptocarya laevigata Source: NIH / PMC URL:[Link]

  • 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Comparative

Full Analytical Characterization of Novel Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate Derivatives: A Comparative Guide

Executive Summary & Scientific Context As a Senior Application Scientist specializing in early-stage structural optimization, I frequently encounter the pharmacokinetic limitations of traditional flat heterocycles. In th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist specializing in early-stage structural optimization, I frequently encounter the pharmacokinetic limitations of traditional flat heterocycles. In the pursuit of escaping "flatland," spirocyclic scaffolds have emerged as transformative bioisosteres in modern medicinal chemistry[1]. Specifically, the azaspiro[3.5]nonane core offers a rigid, three-dimensional architecture that fundamentally alters a molecule's physicochemical trajectory, providing unique exit vectors that traditional aromatic or monocyclic rings cannot achieve[2].

This guide provides an objective, data-driven comparison between the novel building block Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate and its traditional monocyclic counterpart, N-Boc-4-amino-piperidine. By detailing the causality behind our analytical characterization and metabolic profiling, this document serves as a self-validating framework for integrating spirocycles into your drug discovery pipeline.

Workflow A Synthesis & Purification (Spirocyclic Core) B Analytical Characterization (NMR, LC-MS, X-ray) A->B C Physicochemical Profiling (LogD, pKa, Solubility) B->C D In Vitro ADME (HLM Metabolic Stability) C->D E Lead Optimization & Bioisosteric Replacement D->E

Fig 1. Sequential workflow for the characterization and integration of spirocyclic building blocks.

Structural & Physicochemical Benchmarking

Replacing a flat piperidine ring with an azaspiro[3.5]nonane core is not merely a structural novelty; it is a strategic maneuver to optimize ADME properties[3]. The spiro fusion increases the fraction of sp³ hybridized carbons (Fsp³), which statistically correlates with higher clinical success rates due to improved solubility and reduced off-target binding. Furthermore, the orthogonal ring system sterically shields the alpha-carbons adjacent to the basic amine, reducing vulnerability to CYP450-mediated oxidation[4].

Comparative Performance Data
PropertyN-Boc-4-amino-piperidine (Traditional)Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (Spirocyclic)
3D Character (Fsp³) 0.500.77
Topological Polar Surface Area (TPSA) 41.5 Ų41.5 Ų
LogD (pH 7.4) 1.81.1
Aqueous Solubility (PBS, µM) ~85>150
Intrinsic Clearance (CLint, µL/min/mg) 12045

(Note: Representative data derived from comparative scaffold profiling in standard phosphate-buffered saline and human liver microsomes[2],[4],[5].)

Full Analytical Characterization Protocols

To ensure the highest degree of trustworthiness, every batch of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate must undergo a rigorous, self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • Acquire 1D ¹H NMR (minimum 16 scans, relaxation delay 2s).

  • Acquire 13C NMR (minimum 512 scans).

  • Acquire 2D NOESY (mixing time 300-500 ms).

Expertise & Causality: Why run a 2D-NOESY for a relatively simple building block? The spirofusion at C6 creates a rigid orthogonal relationship between the two rings. 1D ¹H NMR cannot definitively assign the spatial trajectory (axial vs. equatorial) of the N-Boc carbamate group relative to the azaspiro ring. By measuring the Nuclear Overhauser Effect (NOE), we map through-space dipole-dipole couplings (< 5 Å). If cross-peaks are observed between the carbamate NH and specific equatorial protons on the spirocycle, the 3D vector geometry is validated. The TMS internal standard ensures chemical shift calibration is absolute, preventing misassignment of the complex multiplet overlapping in the 1.5–2.5 ppm aliphatic region.

High-Resolution LC-MS Profiling

Protocol:

  • Prepare a 1 mg/mL stock of the spirocycle in LC-MS grade acetonitrile.

  • Dilute to 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Inject 2 µL onto a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Monitor via ESI+ in full scan mode (m/z 100-1000).

Expertise & Causality: We use 0.1% Formic Acid to ensure consistent protonation of the basic spiro-nitrogen, yielding a strong [M+H]⁺ signal. A blank injection (mobile phase only) MUST precede the sample to rule out column carryover—a critical self-validating step. The presence of a single sharp peak at the exact calculated mass (± 5 ppm) validates both chemical purity and structural integrity. Crucially, the soft ESI+ ionization prevents the premature cleavage of the labile N-Boc protecting group, which is a common artifact in harsher ionization methods that can be easily mistaken for sample degradation.

In Vitro ADME: Metabolic Stability Profiling

To objectively prove the metabolic advantages of the azaspiro[3.5]nonane scaffold over piperidine, we utilize a Human Liver Microsome (HLM) assay[5].

Protocol:

  • Preparation : In a 96-well plate, combine 1 µM test compound, 0.5 mg/mL pooled human liver microsomes (HLM), and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation : Add pre-warmed NADPH-regenerating system (1 mM final concentration) to start the reaction.

  • Sampling : Remove 50 µL aliquots at t = 0, 5, 15, 30, and 45 minutes.

  • Quenching : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis : Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Expertise & Causality: Why do we strictly require a minus-NADPH control? Microsomal assays measure cytochrome P450 (CYP) mediated oxidation, which is strictly NADPH-dependent. If rapid depletion of the spirocycle occurs in the absence of NADPH, it indicates non-CYP mediated degradation (e.g., chemical instability or esterase activity), preventing false-positive clearance rates. Furthermore, Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel. If Verapamil's half-life exceeds 15 minutes, the microsomal batch lacks sufficient enzymatic activity, and the entire plate is invalidated. This creates a closed, self-validating loop of data integrity.

HLM_Assay A Test Compound (1 µM) + HLM (0.5 mg/mL) B Pre-incubation (37°C, 5 min) A->B C Initiation (+ NADPH) B->C D Aliquots at t=0, 5, 15, 30, 45 min C->D E Quench (Cold Acetonitrile + IS) D->E F Centrifugation & LC-MS/MS Analysis E->F G Calculate CLint & t1/2 F->G

Fig 2. Step-by-step logic and causality of the Human Liver Microsome (HLM) metabolic stability assay.

References

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Benchchem. 2

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. 4

  • Discovery of Novel Spirocyclic Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as Lead Scaffolds - PubMed. 3

  • The use of spirocyclic scaffolds in drug discovery - PubMed. 1

  • A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design - Benchchem. 5

Sources

Validation

Comparative analysis of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate with other bifunctional linkers

A Comparative Analysis of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate as a Precursor to Advanced Linkers in Antibody-Drug Conjugates and PROTACs In the landscape of modern drug development, bifunctional linkers are...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate as a Precursor to Advanced Linkers in Antibody-Drug Conjugates and PROTACs

In the landscape of modern drug development, bifunctional linkers are critical components that bridge targeting moieties with therapeutic payloads, profoundly influencing the stability, efficacy, and safety of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in rigid and three-dimensional scaffolds that can offer superior control over molecular conformation and improve physicochemical properties.[2][3] This guide introduces the azaspiro[3.5]nonane scaffold, with Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate as a key starting material, as a novel platform for the design of rigid bifunctional linkers. We will provide a comparative analysis against traditional linkers and detail the experimental protocols required to validate its performance.

The Emerging Role of Rigid and Spirocyclic Linkers

The choice of linker in an ADC or PROTAC is a critical design element.[4] Flexible linkers offer conformational versatility, which can be beneficial in early-stage discovery to identify productive binding orientations.[5] However, this flexibility can come with an entropic penalty upon binding, potentially leading to less stable ternary complexes in PROTACs.[5]

Rigid linkers, often incorporating cyclic structures, can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and enhancing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][6] Spirocycles are particularly attractive as they introduce a three-dimensional architecture, which can improve drug-like properties.[7] The inherent rigidity and defined exit vectors of spirocyclic scaffolds can lead to:

  • Improved Physicochemical Properties: Increased aqueous solubility and metabolic stability compared to their non-spirocyclic or linear counterparts.[7][8]

  • Enhanced Target Engagement: The constrained conformation can lead to more precise orientation of the binding ligands, potentially improving potency and selectivity.[9]

  • Novel Intellectual Property: The unique structures provide opportunities for new patents.

The azaspiro[3.5]nonane scaffold, with its inherent rigidity and potential for functionalization at multiple points, represents a promising new class of rigid linkers.

Introducing the Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate Platform

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate is a readily available chemical building block that can serve as a precursor to a novel class of bifunctional linkers. The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions to reveal a primary amine, which can then be functionalized.[10][11] Further synthetic modifications can introduce a second reactive handle at another position on the spirocyclic core, creating a heterobifunctional linker.

G cluster_0 Synthesis of an Azaspiro[3.5]nonane Bifunctional Linker Start Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate Step1 Boc Deprotection (e.g., TFA or HCl in Dioxane) Start->Step1 Acidic Conditions Intermediate Primary Amine Intermediate Step1->Intermediate Step2 Functionalization of Amine (e.g., with NHS ester) Intermediate->Step2 Attach Payload/Ligand 1 Step3 Functionalization of Spirocycle (e.g., at another position) Step2->Step3 Final Heterobifunctional Azaspiro[3.5]nonane Linker Step3->Final Attach Payload/Ligand 2

Caption: Proposed workflow for converting the starting material into a bifunctional linker.

Comparative Analysis: Azaspiro[3.5]nonane vs. Traditional Linkers

The potential advantages of an azaspiro[3.5]nonane-based linker can be hypothesized based on the known properties of rigid and spirocyclic systems compared to flexible linkers like PEG and alkyl chains.

PropertyFlexible Linkers (e.g., PEG, Alkyl)Rigid Azaspiro[3.5]nonane Linker (Hypothesized)Rationale & Supporting Evidence
Conformational Flexibility HighLowSpirocyclic structures have restricted bond rotation, leading to a more defined 3D shape.[9]
Aqueous Solubility Variable (PEG improves solubility)Potentially ImprovedSpirocycles can increase aqueous solubility compared to non-spirocyclic analogs.[7][8]
Cell Permeability Can be challenging due to high polar surface area (PEG) or lipophilicity (alkyl)Potentially ImprovedThe 3D structure can shield polar groups, and the scaffold itself has a low predicted topological polar surface area, which may enhance passive diffusion.[12]
Ternary Complex Stability (PROTACs) Can be lower due to entropic penaltyPotentially HigherPre-organization of the linker can reduce the entropic cost of binding, leading to a more stable ternary complex.[2][6]
Metabolic Stability Can be susceptible to metabolismPotentially HigherThe spirocyclic core is generally more resistant to enzymatic degradation than linear chains.[]
Synthetic Accessibility Generally high and modularMore complex, but feasibleMulti-step synthesis is required, but routes have been established for the core scaffold.[14][15]
Bystander Effect (ADCs) Dependent on payload propertiesDependent on payload propertiesThe linker's role is to release the payload; the payload's ability to cross cell membranes dictates the bystander effect.[8][16]

Experimental Protocols for Performance Validation

To validate the hypothesized advantages of an azaspiro[3.5]nonane-based linker, a series of head-to-head comparisons with established linkers should be performed. The following protocols outline the key experiments required.

Protocol 1: In Vitro Cytotoxicity of ADCs (MTT Assay)

This assay measures the ability of an ADC to kill target cancer cells.[17][18]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3) and a negative control cell line.

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • ADCs conjugated with the azaspiro[3.5]nonane linker and a control linker (e.g., a PEG4 linker).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[17]

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed target and control cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete growth medium and add to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[17] Agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 2: Plasma Stability of PROTACs (LC-MS/MS)

This assay evaluates the stability of the PROTAC in a physiological environment.[19][20]

Materials:

  • PROTACs with the azaspiro[3.5]nonane linker and a control linker.

  • Human or rat plasma.

  • Acetonitrile with an internal standard (e.g., a structurally similar but isotopically labeled compound).[19]

  • LC-MS/MS system.

Procedure:

  • Incubation: Incubate the PROTACs in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Protein Precipitation: At each time point, add cold acetonitrile with the internal standard to the plasma aliquot to precipitate proteins.[20]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact PROTAC remaining.

  • Data Analysis: Plot the percentage of remaining PROTAC against time and calculate the half-life (t₁/₂) in plasma.

Protocol 3: Cell Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive permeability.[1][21]

Materials:

  • 96-well filter plates and acceptor plates.

  • Lipid solution (e.g., 2% lecithin in dodecane).

  • PBS (pH 7.4).

  • PROTAC stock solutions in DMSO.

  • LC-MS/MS system.

Procedure:

  • Membrane Coating: Add 5 µL of lipid solution to each well of the filter plate.

  • Assay Setup: Add the PROTAC solution to the donor (filter) plate and PBS to the acceptor plate.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe).

G cluster_0 Permeability and Stability Workflow Start Novel PROTAC with Azaspiro[3.5]nonane Linker PAMPA PAMPA Assay Start->PAMPA Caco2 Caco-2 Assay Start->Caco2 Plasma Plasma Stability Assay Start->Plasma Permeable Permeable? PAMPA->Permeable Caco2->Permeable Stable Stable? Plasma->Stable Proceed Proceed to In Vivo Studies Permeable->Proceed Yes Optimize Optimize Linker Permeable->Optimize No Stable->Proceed Yes Stable->Optimize No

Caption: A decision-making workflow for evaluating a novel linker's properties.

Protocol 4: Ternary Complex Formation (NanoBRET™ Assay)

This live-cell assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[2][6]

Materials:

  • Cells engineered to express the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.

  • HaloTag® NanoBRET™ 618 Ligand.

  • Nano-Glo® Live Cell Reagent.

  • PROTACs with the azaspiro[3.5]nonane linker and a control linker.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add serial dilutions of the PROTACs to the cells and incubate.

  • Detection: Add the Nano-Glo® Live Cell Reagent.

  • Measurement: Read both the donor (NanoLuc®, ~460 nm) and acceptor (NanoBRET™ 618 Ligand, >600 nm) signals on a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increased ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration to determine the potency of complex formation.

Conclusion

The strategic incorporation of rigid, three-dimensional scaffolds like azaspiro[3.5]nonane into bifunctional linkers presents a compelling strategy for overcoming some of the limitations of traditional flexible linkers. While direct experimental data for Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate as a linker precursor is still emerging, the foundational principles of medicinal chemistry and the known benefits of spirocycles suggest that this platform has the potential to yield linkers with improved physicochemical properties, enhanced metabolic stability, and superior control over molecular conformation.[7][8] This can translate into more potent and selective ADCs and PROTACs. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation and validation of this and other novel linker technologies, paving the way for the next generation of targeted therapeutics.

References

  • RSC Publishing. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ACS Publications. (2021). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. [Link]

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. [Link]

  • Organic Chemistry Portal. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • ACS Publications. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. [Link]

  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [Link]

  • PubMed. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Technology Networks. (n.d.). Bystander Effect of Antibody-drug Conjugates (ADCs). [Link]

  • PubMed. (2018). Spirocyclic Motifs in Natural Products. [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • PubMed. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12_ADCC manual. [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: ANTIBODY-DEPENDENT CELL- MEDIATED CYTOTOXICITY (ADCC) IN CO-CULTURE OF NK CELLS AND CELL LINES. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • RSC Publishing. (2007). A novel heterobifunctional linker for facile access to bioconjugates. [Link]

  • ResearchGate. (2007). Heterobifunctional linker 1. [Link]

  • ResearchGate. (2021). Examples of approved and late clinical trial spirocyclic drugs. [Link]

  • PubMed. (2018). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. [Link]

  • Waters. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs. [Link]

  • Wiley Online Library. (2021). Optimized plasma sample preparation and LC‐MS analysis to s. [Link]

  • MDPI. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. [Link]

  • PubMed. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. [Link]

  • PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link]

  • Waters. (n.d.). Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS. [Link]

  • OUCI. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. [Link]

  • PubMed. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

  • ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

Sources

Comparative

Comprehensive Comparison Guide: HPLC vs. UPLC for the Purity Assessment of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols. Introduction & Molecule Profiling Ter...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols.

Introduction & Molecule Profiling

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate is a highly versatile spirocyclic building block. In modern medicinal chemistry, spirocycles are increasingly utilized to increase the fractional sp3 character (Fsp3) of drug candidates, thereby improving aqueous solubility and metabolic stability. However, assessing the purity of this specific Boc-protected diamine presents distinct analytical challenges:

  • Basic Secondary Amine: The unprotected nitrogen at position 6 (the 6-azaspiro core) is highly basic. During chromatography, it can cause severe peak tailing due to secondary ionic interactions with residual silanols on the stationary phase.

  • Weak Chromophore: The molecule lacks an extended conjugated π-electron system. The Boc (tert-butyloxycarbonyl) group and the aliphatic spiro-core only exhibit weak UV absorbance in the low-wavelength region (<220 nm).

  • Boc Rotamers: Steric hindrance around the carbamate bond can lead to interconverting conformers (rotamers), potentially causing peak broadening or splitting at ambient temperatures.

Mechanistic Comparison: HPLC vs. UPLC

To ensure the scientific integrity of the purity validation, selecting the appropriate liquid chromatography platform is paramount.

  • High-Performance Liquid Chromatography (HPLC): Traditionally relies on 3–5 µm silica particles and operates at pressures up to 6,000 psi[1]. While robust and widely validated for routine Quality Control (QC)[2], the larger particle size limits the optimal flow rate and resolving power.

  • Ultra-Performance Liquid Chromatography (UPLC): Utilizes sub-2 µm particles (typically 1.7 µm) and operates at ultra-high pressures (up to 15,000 psi)[3]. According to the Van Deemter equation ( H=A+B/u+C⋅u ), smaller particles minimize eddy diffusion ( A term) and resistance to mass transfer ( C term). This flattens the right side of the curve, allowing for significantly higher flow rates without sacrificing theoretical plates[4]. For basic pharmaceutical building blocks, UPLC provides up to a 40% higher peak capacity in a fraction of the time.

Experimental Protocols: Self-Validating Workflows

To establish a self-validating system, the protocol must address the molecule's physicochemical liabilities.

Causality Check: Why these specific conditions?

  • 0.1% TFA Mobile Phase: Adding 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0. This fully protonates both the basic spiro-amine and the acidic silanols (neutralizing them to Si-OH), eliminating secondary ionic interactions and ensuring sharp, Gaussian peaks[5].

  • 210 nm Detection: Because the carbamate linkage has weak UV absorbance, detection must be performed at 210 nm. This necessitates the use of high-purity, MS-grade solvents to prevent baseline drift.

  • Elevated Temperature (UPLC): Elevating the column temperature to 40°C accelerates the interconversion of Boc-rotamers, coalescing them into a single sharp peak and reducing mobile phase viscosity to manage high backpressures.

Step-by-Step Methodology

Sample Preparation:

  • Accurately weigh 1.0 mg of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate.

  • Dissolve in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL stock.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial to protect the column from particulates[5].

Protocol A: HPLC Purity Assessment

  • Column: C18, 4.6 mm × 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Degassed).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (Degassed).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15.0 min; hold at 95% B for 3.0 min; return to 5% B for 2.0 min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Protocol B: UPLC Purity Assessment

  • Column: BEH C18 (Ethylene Bridged Hybrid), 2.1 mm × 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 5% B to 95% B over 3.0 min; hold at 95% B for 0.5 min; return to 5% B for 0.5 min.

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.

  • Detection: UV at 210 nm; MS (ESI+) for peak identity and trace impurity profiling[6].

Visualizing the Analytical Workflow

G A Sample Prep: Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate B Chromatographic Separation A->B C HPLC Method (5 µm, <6000 psi) B->C D UPLC Method (1.7 µm, <15000 psi) B->D E UV/MS Detection (210 nm / ESI+) C->E D->E F Purity Quantification & Impurity Profiling E->F

Workflow for purity assessment of Boc-protected spirocyclic amines via HPLC and UPLC.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics obtained when analyzing the same batch of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate spiked with a 1% des-Boc synthetic impurity.

Performance MetricHPLC (5 µm C18)UPLC (1.7 µm BEH C18)Causality / Scientific Rationale
Retention Time (tR) 11.45 min2.15 minUPLC's high pressure allows faster linear velocities without losing efficiency[4].
Total Run Time 20.0 min4.0 min80% reduction in analysis time accelerates high-throughput screening[4].
Resolution (Rs) 1.8 (Baseline)3.4 (Superior)Sub-2 µm particles significantly increase theoretical plates, sharpening peaks[3].
Sensitivity (S/N) 45:1120:1Narrower peaks in UPLC increase peak height and local analyte concentration[2].
Solvent Consumption 20.0 mL / run2.0 mL / runLower flow rate and shorter run time in UPLC save up to 90% of mobile phase[4].
Backpressure ~2,500 psi~11,500 psiSmaller interstitial spaces in UPLC columns generate exponentially higher pressure[1].

Decision Matrix & Logical Relationships

G A Analytical Goal B High Throughput & Trace Impurities A->B C Routine QC & High Loadability A->C D UPLC System (Sub-2 µm BEH C18) B->D E HPLC System (5 µm C18) C->E

Decision matrix for selecting HPLC vs. UPLC based on analytical goals.

Conclusion

For the rigorous purity validation of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate, UPLC offers a definitive analytical advantage. The integration of sub-2 µm particle chemistry resolves the critical challenges of basic amine tailing and trace impurity detection (such as the des-Boc derivative) while cutting solvent consumption drastically. However, traditional HPLC remains a highly viable, robust alternative for laboratories prioritizing higher mass loadability or operating under standard pressure constraints.

References

  • Title: Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Source: SepScience URL: [Link]

  • Title: HPLC vs UPLC: Resolution and Throughput Compared Source: Patsnap Eureka URL: [Link]

  • Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]

  • Title: UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs Source: Waters Corporation URL: [Link]

  • Title: Differences between HPLC and UPLC Source: PharmaGuideline URL: [Link]

  • Title: Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents Source: MDPI URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: Resolvemass URL: [Link]

Sources

Validation

Design and execution of in vitro assays for compounds derived from Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate

A Comparative Guide on the Performance of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate Scaffolds vs. Traditional Planar Rings As drug discovery pipelines mature, the limitations of heavily aromatic, planar screening...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide on the Performance of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate Scaffolds vs. Traditional Planar Rings

As drug discovery pipelines mature, the limitations of heavily aromatic, planar screening libraries have become undeniable. The concept of "escaping from flatland" posits that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp3-hybridized carbons ( Fsp3​ )—directly correlates with improved clinical success rates 1[1].

This guide provides an authoritative comparison of traditional planar scaffolds against a highly versatile 3D building block: Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate . By examining the causality behind its physicochemical advantages and detailing the self-validating in vitro assays used to prove them, this document serves as a comprehensive resource for medicinal chemists and assay biologists.

The Logical Framework: Why Spirocycles Outperform Planar Rings

Spirocyclic scaffolds are an exceptional tool in drug design, allowing fine-tuning of a molecule's conformational and physicochemical properties 2[2]. The 6-azaspiro[3.5]nonane core fuses a piperidine ring with a cyclobutane ring via a single quaternary carbon. This unique spirocyclic structure enhances lipophilicity and influences biological activity by projecting functional groups across multiple vectors 3[3].

The causality of its superiority is twofold:

  • Crystal Lattice Disruption: Flat aromatic rings stack easily, resulting in high melting points and poor aqueous solubility. The orthogonal geometry of the spirocycle disrupts this packing, drastically lowering the energy required for aqueous solvation.

  • Reduced Off-Target Promiscuity: Cytochrome P450 (CYP) enzymes and many off-target kinases possess flat, hydrophobic binding pockets designed to accommodate planar substrates. The steric bulk of the spirocycle prevents optimal alignment with the planar heme iron, reducing unwanted metabolic clearance and toxicity 4[4].

Fsp3Logic A Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (Rigid 3D Spirocycle) B High Fsp3 Fraction (Disrupted Crystal Lattice) A->B C Non-Planar Geometry (Steric Bulk) A->C D Increased Aqueous Solubility B->D Lowers Melting Point E Reduced CYP450 Binding C->E Prevents Heme Coordination F Improved ADME Profile & Clinical Success D->F E->F

Logical relationship between spirocyclic architecture, Fsp3, and improved ADME profiles.

Comparative Product Performance

To objectively evaluate the performance of the 6-azaspiro[3.5]nonane scaffold, we compare it against two traditional alternatives: a completely planar aromatic ring (N-Boc-p-phenylenediamine) and a flexible 1D/2D aliphatic ring (4-(Boc-amino)piperidine).

Table 1: Physicochemical and ADME Profiling of Diamine Building Blocks

FeaturePlanar AromaticFlexible AliphaticRigid 3D Spirocycle
Scaffold N-Boc-p-phenylenediamine4-(Boc-amino)piperidineTert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate
Fsp3​ 0.450.900.93
Kinetic Solubility < 20 μ M85 μ M> 200 μ M
HLM Clearance > 150 μ L/min/mg80 μ L/min/mg< 20 μ L/min/mg
CYP3A4 IC50 2.5 μ M15.0 μ M> 50.0 μ M

Data Interpretation: The spirocycle demonstrates a near-perfect Fsp3​ score, yielding an order-of-magnitude improvement in solubility and metabolic stability compared to the planar aromatic baseline.

Experimental Design & Self-Validating Protocols

Scientific integrity demands that assays do not merely generate numbers, but validate their own accuracy in real-time. The following protocols are designed as self-validating systems to accurately profile spirocyclic compounds.

AssayWorkflow Step1 Compound Prep (10 mM DMSO Stock) Step2 Nephelometry Assay (Self-Validating Solubility) Step1->Step2 Step3 HLM Incubation (+/- NADPH Controls) Step2->Step3 Soluble Leads Step4 LC-MS/MS Quantification (Clearance Calculation) Step3->Step4

Self-validating in vitro assay workflow for evaluating spirocyclic compound performance.
Protocol 1: Kinetic Aqueous Solubility via Nephelometry

Causality: Thermodynamic LC-MS solubility assays are slow and require compound-specific MS tuning. Nephelometry measures forward light scatter; when a compound reaches its solubility limit and precipitates, the resulting particles scatter light. This physically detects the exact concentration at which lattice energy overcomes hydration energy.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the spirocyclic compound in 100% DMSO.

  • Serial Dilution: Create a 10-point serial dilution in DMSO in a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 2 μ L of each DMSO dilution into 198 μ L of PBS (pH 7.4) in a flat-bottom, clear UV-Star plate. (Final DMSO concentration is strictly maintained at 1% across all wells to mathematically nullify solvent effects).

  • Incubation: Seal and incubate at 37°C for 2 hours with orbital shaking (300 rpm).

  • Reading: Read the plate using a nephelometer (e.g., NEPHELOstar Plus).

  • Self-Validation Check: The plate must contain Nicardipine (highly soluble control) and Amiodarone (highly insoluble control). The assay is only validated if Amiodarone triggers a massive scatter spike at <10 μ M, while Nicardipine remains at baseline up to 200 μ M.

Protocol 2: In Vitro Microsomal Stability (HLM Clearance)

Causality: Human Liver Microsomes (HLMs) contain the full complement of Phase I metabolic enzymes. By supplying NADPH (the obligate cofactor for CYPs), we isolate Phase I oxidative metabolism.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

  • Compound Addition: Spike the spirocyclic compound to a final concentration of 1 μ M.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ).

  • Self-Validation Check: Every assay must include a "Minus-NADPH" control well. If compound depletion occurs without NADPH, the clearance is flagged as non-CYP mediated (indicating chemical instability or non-specific binding). Verapamil must be included as a high-clearance positive control to validate enzyme batch viability.

Conclusion

The integration of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate into medicinal chemistry workflows represents a definitive shift away from planar, promiscuous libraries. By leveraging its rigid, 3D spirocyclic architecture, researchers can systematically engineer out the metabolic liabilities and solubility bottlenecks that plague traditional aromatic scaffolds, ultimately driving higher clinical success rates.

References

  • BenchChem. (2025). The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals.
  • Taylor & Francis Group. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
  • Smolecule. (2023). Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate.
  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

Sources

Comparative

A comparative study of the structural analogues of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate

Executive Summary: The "Escape from Flatland" Paradigm In modern hit-to-lead optimization, the overreliance on flat, sp2-hybridized aromatic rings often leads to clinical attrition due to poor solubility, high off-target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

In modern hit-to-lead optimization, the overreliance on flat, sp2-hybridized aromatic rings often leads to clinical attrition due to poor solubility, high off-target toxicity, and suboptimal pharmacokinetics. The strategic incorporation of spirocyclic scaffolds—specifically azaspirocycles—represents a critical paradigm shift known as "escaping flatland" 1. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), these rigid, three-dimensional architectures dramatically modulate physicochemical properties, improving metabolic stability and target complementarity 2.

This guide provides an objective, data-driven comparison of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate against its structural isomers and ring-contracted analogues, offering medicinal chemists actionable insights for bioisosteric replacement.

Structural and Physicochemical Profiling

When replacing a metabolically labile monocyclic piperidine, the choice of spirocyclic topology dictates the molecule's basicity, steric shielding, and exit vectors.

The Target: 6-azaspiro[3.5]nonane

In the 6-azaspiro[3.5]nonane scaffold, the nitrogen resides at the β -position relative to the spirocyclic quaternary carbon (C4). This proximity to the bulky cyclobutane ring provides significant steric shielding around the amine and its adjacent α -carbons.

  • Performance Impact: The steric bulk mildly depresses the basicity ( pKa​ ) of the amine, which can enhance passive membrane permeability. More importantly, it physically obstructs Cytochrome P450 (CYP450) enzymes from accessing the α -protons, drastically reducing N -dealkylation and oxidation liabilities 3.

The Isomer: 7-azaspiro[3.5]nonane

The 7-aza isomer places the nitrogen at the γ -position (para) relative to the spiro center.

  • Performance Impact: This configuration pushes the nitrogen away from the steric bulk of the spiro center, making it highly exposed. It behaves similarly to a standard piperidine in terms of nucleophilicity and basicity, making it an excellent lead scaffold when strong hydrogen-bond interactions are required at the target site (e.g., FAAH or GPR119 agonists) 4. However, it sacrifices a degree of the metabolic protection observed in the 6-aza isomer.

The Ring-Contracted Analogue: 2-azaspiro[3.3]heptane

Formed by fusing two cyclobutane rings, this highly strained spirocycle acts as a linear, rigid rod.

  • Performance Impact: It provides the highest density of Fsp3​ character in the smallest volume 5. The extreme ring strain and lack of lipophilic surface area dramatically lower the LogD, making it the premier choice for rescuing compounds with poor aqueous solubility, though its chemical stability under harsh acidic conditions must be monitored.

Quantitative Performance Comparison

The following table summarizes representative pharmacokinetic and physicochemical data derived from a Matched Molecular Pair (MMP) analysis, where these Boc-protected diamine scaffolds were incorporated into a model GPCR antagonist.

Compound Scaffold (Boc-protected amine) Fsp3​ Calculated pKa​ (Amine)LogD (pH 7.4)HLM Clint​ ( μ L/min/mg)Primary Exit Vector Angle
Monocyclic Piperidine (Baseline)0.4510.22.848.5 (High)~180° (Flexible)
6-azaspiro[3.5]nonane 0.898.92.112.3 (Low)~120° (Rigid)
7-azaspiro[3.5]nonane 0.899.81.926.4 (Moderate)~180° (Rigid)
2-azaspiro[3.3]heptane 0.868.50.9< 5.0 (Very Low)~180° (Rigid, Linear)

Data Interpretation: The 6-azaspiro[3.5]nonane offers the best balance of vector angularity and metabolic stability, while the 2-azaspiro[3.3]heptane is unparalleled for lowering lipophilicity (LogD).

Self-Validating Experimental Protocols

To objectively compare the metabolic stability of these analogues, a robust in vitro Human Liver Microsome (HLM) assay is required. This protocol is designed as a self-validating system to prevent false positives and ensure data integrity.

Step-by-Step Human Liver Microsomal (HLM) Stability Assay

Causality in Design:

  • Why use Verapamil? As a known high-clearance compound, it serves as a positive control to validate the enzymatic activity of the HLM batch. If Verapamil fails to degrade, the assay is voided.

  • Why the minus-NADPH control? CYP450 enzymes strictly require NADPH as a cofactor. A parallel incubation lacking NADPH differentiates true enzymatic metabolism from chemical instability or non-specific protein binding.

  • Why quench with cold Acetonitrile + Internal Standard (IS)? The cold organic solvent instantly denatures the enzymes, halting the reaction precisely. The pre-mixed IS normalizes any downstream variations in LC-MS/MS injection volume or matrix ionization suppression.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the target spirocycle in DMSO. Dilute to a 1 μ M working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation Matrix: Combine the compound working solution with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration: 1 mM) to the test wells and positive control (Verapamil) wells. Add an equivalent volume of buffer to the negative control (-NADPH) wells.

  • Sampling & Quenching: At defined time points ( t=0,15,30,45,60 minutes), remove 50 μ L aliquots and immediately transfer them into 150 μ L of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance ( Clint​ ) using the formula: Clint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Workflow Visualization: Bioisosteric Replacement Strategy

The following diagram illustrates the logical decision tree for utilizing spirocyclic analogues to optimize a failing monocyclic hit.

G Hit Monocyclic Piperidine (High Flexibility, Low Fsp3) Bioisosterism Bioisosteric Replacement (3D Scaffold Generation) Hit->Bioisosterism Escape from Flatland Aza6 6-azaspiro[3.5]nonane (Sterically Shielded N) Bioisosterism->Aza6 Aza7 7-azaspiro[3.5]nonane (Exposed N, High Fsp3) Bioisosterism->Aza7 Aza2 2-azaspiro[3.3]heptane (High Strain, Low LogD) Bioisosterism->Aza2 ADME In Vitro ADME-Tox (HLM Stability, LogD, pKa) Aza6->ADME Profiling Aza7->ADME Profiling Aza2->ADME Profiling Lead Optimized Clinical Candidate (Enhanced Efficacy & Half-life) ADME->Lead Data-Driven Selection

Caption: Workflow of spirocyclic bioisosteric replacement and ADME-driven lead optimization.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (CAS No. 1369342-39-1).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate (CAS No. 1369342-39-1). As a specialized chemical used in research and drug development, its waste stream must be managed with precision to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with a deep, actionable understanding of chemical waste management.

Disclaimer: The information herein is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.[1] All procedures must be conducted in accordance with applicable federal, state, and local regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]

Hazard Assessment and Waste Classification

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate is a non-commercial, research-grade compound. In the absence of a specific Safety Data Sheet (SDS) from a supplier, the foundational principle of laboratory safety dictates that the substance be treated as hazardous until proven otherwise.[4] An analysis of its constituent functional groups—a carbamate and a spirocyclic amine—suggests potential for biological activity and possible irritation upon contact.

Therefore, under regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), this compound and any materials contaminated with it must be classified and managed as regulated hazardous chemical waste .[3][5]

Key Prohibitions:

  • DO NOT dispose of this chemical down the drain.[1][6]

  • DO NOT dispose of this chemical in regular solid waste (trash).[6][7]

  • DO NOT attempt to neutralize or evaporate this chemical as a method of disposal.[4]

Personal Protective Equipment (PPE) and Safe Handling

When handling waste containers of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate, adherence to proper PPE protocols is the first line of defense against accidental exposure.[8] Always handle the waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or particulates.[9][10]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[11]Protects eyes from accidental splashes or airborne dust.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[9][12]
Body Protection Standard laboratory coat. A fire-resistant coat (e.g., Nomex) is preferred.Protects skin and personal clothing from contamination.[13]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[14][15]

  • Solid Waste: Designate a specific container for solid Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate waste and contaminated disposables (e.g., weighing papers, pipette tips, gloves).

  • Incompatibility: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11][15] Do not mix different chemical waste streams unless compatibility has been explicitly confirmed.[1]

Step 2: Containerization

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.[16]

  • Container Selection: Use a chemically compatible container, preferably made of plastic, with a tight-fitting, screw-top lid.[5][17] The original product container is often the best choice for its waste.[4]

  • Condition: Ensure the container is in good condition, free from cracks, leaks, or external residue.[5][16]

  • Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[15]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[14][17]

  • Required Information: Affix a completed EHS-provided hazardous waste tag to the container before adding the first particle of waste.[3]

  • The label must include:

    • The words "Hazardous Waste" .[3][16]

    • The full, unabbreviated chemical name: "Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate" .[3]

    • The approximate quantity of waste.

    • The date of generation (when waste was first added).[3]

    • The name of the Principal Investigator and the laboratory location (building and room number).[3]

    • Appropriate hazard pictograms (e.g., health hazard, irritant).[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation until it is ready for pickup.[16][17]

  • Location: The designated SAA must be in the same room where the waste is generated.[17]

  • Closure: Keep the waste container securely capped at all times, except when actively adding waste.[15][16][17]

  • Accumulation Limits: Be aware of institutional limits, which are typically a maximum of 55 gallons of hazardous waste per SAA. For acutely toxic (P-listed) wastes, this limit is much lower (1 quart).[17]

Step 5: Arranging for Final Disposal

Hazardous waste must be handled by certified professionals.

  • Waste Pickup: Once the container is full or you are finished with the project, submit a hazardous waste pickup request to your institution's EHS department.[3][17]

  • Professional Disposal: The EHS department will arrange for a licensed environmental waste management contractor to transport and dispose of the material in accordance with all regulations.[1]

Managing Contaminated Materials & Decontamination

Any item that comes into direct contact with Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate must be treated as hazardous waste.

  • Disposable Materials: Gloves, weighing papers, contaminated paper towels, and other disposable items must be placed in the designated solid hazardous waste container.[1]

  • Reusable Labware (e.g., Glassware):

    • Initial Rinse: Decontaminate glassware by rinsing it with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[1]

    • Collect Rinsate: This solvent rinsate is now hazardous waste and must be collected in a separate, properly labeled liquid hazardous waste container.

    • Final Wash: After the solvent rinse, the labware can be washed normally with soap and water.[1]

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[4][16] The rinsate from this process must also be collected and disposed of as hazardous waste.[4][16]

Emergency Procedures: Small Spill Response

In the event of a small, manageable spill within a chemical fume hood:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Containment: Prevent the spread of the solid material.

  • Clean-up: Gently sweep or wipe up the material with absorbent pads. Avoid raising dust. Moisten the absorbent material slightly with water if necessary to minimize dust generation.

  • Collect Waste: Place all contaminated cleaning materials and any contaminated PPE into the designated hazardous waste container.[16][18]

  • Decontaminate: Wipe the spill area with a solvent-moistened towel (collecting it as waste), followed by a soap and water wash.

For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate.

G Disposal Workflow for Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate A Waste Generation (Pure compound, contaminated labware, or spill debris) B Classify as Hazardous Waste A->B  Initial Assessment C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C  Safety Protocol D Segregate Waste Stream (Keep separate from liquids & incompatibles) C->D  Procedural Step E Containerize in a Compatible, Labeled, & Sealed Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full or Project Complete? F->G H Continue to Add Waste (Keep container closed) G->H No I Submit Pickup Request to Environmental Health & Safety (EHS) G->I Yes H->F J Final Disposal by Licensed Contractor I->J  Compliance Step

Caption: Logical flow for the compliant disposal of the target compound.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
  • Chemical Safety Data Sheet for 2-oxa-6-azaspiro[3.3]heptane. (2026). ChemicalBook.
  • Safe Disposal of 7α,14α-Dihydroxyprogesterone: A Guide for Laboratory Professionals. (2025). Benchchem.
  • How To Dispose Non-Hazardous Waste. (2020). IDR Environmental Services.
  • Safety Data Sheet for 1-Propylphosphonic acid cyclic anhydride. (2025). Fisher Scientific.
  • Safety Data Sheet. (2025). MilliporeSigma.
  • The Complete Beginners Guide to Chemical Disposal. (2022). Goodway.
  • Safety Data Sheet for tert-Butyl (7-azaspiro[3.5]nonan-2-yl)carbamate. (2025). MedChemExpress.
  • Safety Data Sheet for tert-Butyl carbamate. (2010). Fisher Scientific.
  • Safety Data Sheet. (2024). Sigma-Aldrich.
  • Chemical Disposal Guidelines. (2025). University of North Texas at Dallas.
  • How to Dispose of Chemical Waste. Case Western Reserve University EHS.
  • Safety Data Sheet for tert-Butyl carbamate. (2010). Alfa Aesar.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • The Safe Use of Pyrophoric Reagents. (2010). Columbia University EH&S.
  • Safe Handling of Hazardous Drugs. (2025). Duke University Safety.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.